Alpha-Estradiol-d3
Description
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Structure
3D Structure
Properties
Molecular Formula |
C18H24O2 |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17R)-16,16,17-trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17-,18+/m1/s1/i7D2,17D |
InChI Key |
VOXZDWNPVJITMN-JCNODAHJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is Alpha-Estradiol-d3 and its primary use in research?
For Immediate Release
This technical guide provides an in-depth overview of Alpha-Estradiol-d3 (17α-Estradiol-d3), a critical tool for researchers, scientists, and drug development professionals. This document outlines its core properties, primary applications in quantitative research, detailed experimental protocols, and relevant biological pathways.
Introduction to this compound
This compound is the deuterium-labeled form of Alpha-Estradiol (17α-estradiol), a natural, weak estrogen and an epimer of the more potent 17β-estradiol. The incorporation of three deuterium (B1214612) atoms creates a stable isotope-labeled compound with a higher molecular weight than its endogenous counterpart. This key characteristic makes it an ideal internal standard for quantitative analysis in mass spectrometry-based assays.[1] Its primary utility lies in its ability to mimic the analytical behavior of the unlabeled analyte (Alpha-Estradiol or other estrogens) throughout sample preparation and analysis, thereby correcting for variations and improving the accuracy and precision of quantification.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Synonyms | Alfatradiol-d3, Epiestradiol-d3, 17α-Estradiol-d3 |
| Molecular Formula | C₁₈H₂₁D₃O₂ |
| Molecular Weight | 275.4 g/mol |
| CAS Number | 53866-33-4 (for d2 labeled) |
| Appearance | White to off-white solid |
| Primary Application | Internal Standard for GC-MS and LC-MS/MS |
Primary Use in Research: Internal Standard in Mass Spectrometry
This compound is predominantly used as an internal standard in quantitative analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1] The core principle of using an internal standard is to add a known quantity of a compound that is chemically and physically similar to the analyte of interest to all samples, calibrators, and quality controls. This allows for the correction of variability that can occur during sample preparation, injection, and ionization.
Quantitative Data for Mass Spectrometry
The following table summarizes key quantitative parameters for the use of this compound as an internal standard in LC-MS/MS analysis.
| Parameter | Analyte (17α-Estradiol) | Internal Standard (this compound) | Ionization Mode | Reference |
| Precursor Ion (Q1) m/z | 255.0 | 258.5 | ESI+ | [1] |
| Product Ion (Q3) m/z | 158.9 | 158.9 | ESI+ | [1] |
| Precursor Ion (Q1) m/z | 271 | 274 | ESI- | [2] |
| Product Ion (Q3) m/z | Not Specified | Not Specified | ESI- | [2] |
| Limit of Quantification (LOQ) | 1.49 µg/L (in capacitating medium) | N/A | ESI+ | [1] |
| Recovery | 91.3% - 98.5% (for αE2) | Not Specified | ESI+ | [1] |
| Recovery (general estradiol) | 86.3% - 93.2% | Not Specified | ESI- | [2] |
Experimental Protocols
Experimental Workflow for Internal Standard Use
The general workflow for utilizing this compound as an internal standard in a quantitative bioanalytical method is depicted below.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Alpha-Estradiol-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Alpha-Estradiol-d3, a deuterated form of the endogenous estrogen, alpha-estradiol. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work.
Introduction
This compound is a synthetically modified version of alpha-estradiol where three hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling makes it a valuable tool in various analytical and research applications, particularly as an internal standard in mass spectrometry-based quantification of alpha-estradiol. Its chemical behavior is nearly identical to its non-deuterated counterpart, but its increased mass allows for clear differentiation in mass spectrometric analyses. Alpha-estradiol itself is a stereoisomer of the more potent 17β-estradiol and is considered a weak estrogen. It also exhibits inhibitory activity against 5α-reductase, an enzyme involved in androgen metabolism.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. The data for the deuterated compound are largely inferred from its non-deuterated analog, as their physicochemical properties are nearly identical.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₂₁D₃O₂ | [1] |
| Molecular Weight | 275.40 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 176-180 °C (for α-Estradiol) | [3] |
| Boiling Point | 445.9 °C (for α-Estradiol) | [3] |
| Solubility (for α-Estradiol) | DMSO: ~20 mg/mLEthanol: ~2.5 mg/mLDimethyl Formamide (DMF): ~20 mg/mL1:4 DMSO:PBS (pH 7.2): ~0.2 mg/mL | [3] |
| CAS Number | 79037-37-9 | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. Below are representative data for the non-deuterated analog, Alpha-Estradiol. The spectra for this compound would be very similar, with minor shifts in the NMR spectra and a mass shift in the mass spectrum corresponding to the three deuterium atoms.
NMR Spectroscopy (for Alpha-Estradiol)
¹H-NMR (600 MHz, CD₃OD) : Representative chemical shifts (δ) in ppm include signals in the aromatic region (around 6.46-7.06 ppm) and a characteristic singlet for the C18-methyl group (around 0.76 ppm). The presence of the deuterium atoms in this compound would lead to the absence of corresponding proton signals in the ¹H-NMR spectrum at the sites of deuteration.[4]
¹³C-NMR : The ¹³C-NMR spectrum of estradiol (B170435) derivatives has been extensively studied. The chemical shifts of carbons in the D-ring (carbons 12-18) are particularly sensitive to substitutions at the 17α-position.[5]
Mass Spectrometry (for Alpha-Estradiol)
Electron Ionization Mass Spectrometry (EI-MS) : The mass spectrum of alpha-estradiol shows a molecular ion peak (M⁺) at m/z 272. Common fragment ions are observed at m/z 257, 213, 184, 159, and 146, arising from characteristic cleavages of the steroid backbone. For this compound, the molecular ion peak would be expected at m/z 275. The fragmentation pattern would be similar, with mass shifts in fragments containing the deuterium labels.[4][6]
Experimental Protocols
This compound is primarily used as an internal standard in quantitative analytical methods. Below are detailed protocols for its application in LC-MS/MS and GC-MS analysis of alpha-estradiol.
LC-MS/MS Analysis of Alpha-Estradiol
This protocol outlines a method for the quantification of alpha-estradiol in a biological matrix (e.g., serum) using this compound as an internal standard.
Methodology:
-
Sample Preparation:
-
To 100 µL of serum or plasma, add a known amount of this compound internal standard solution.
-
Perform a liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether (MTBE). Vortex vigorously and centrifuge to separate the phases.[7]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent, such as 50% methanol in water, for LC-MS/MS analysis.[7]
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[7]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Methanol with 0.1% formic acid.[7]
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative or positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both alpha-estradiol and this compound. For example, in negative ion mode, the deprotonated molecule [M-H]⁻ would be the precursor ion.[8]
-
GC-MS Analysis of Alpha-Estradiol
For GC-MS analysis, derivatization is typically required to improve the volatility and thermal stability of the steroid.
Methodology:
-
Sample Preparation and Derivatization:
-
Spike the sample with this compound and perform an extraction as described for the LC-MS/MS method.
-
After evaporation, derivatize the dried extract. A common method is silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This converts the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.[9]
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[9]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless injection mode is often used for trace analysis.
-
Oven Program: A temperature gradient is used to separate the analytes. For example, start at a lower temperature and ramp up to a final temperature to elute the derivatized steroids.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode to observe the entire mass spectrum or in selected ion monitoring (SIM) mode for higher sensitivity and specificity, monitoring characteristic fragment ions of the derivatized analytes.[9]
-
Biological Context: Estrogen Signaling Pathway
Alpha-estradiol, like other estrogens, exerts its biological effects primarily through interaction with estrogen receptors (ERs), ERα and ERβ. The signaling pathways can be broadly categorized into genomic and non-genomic pathways.
Genomic Signaling: In the classical genomic pathway, estradiol diffuses into the cell and binds to ERs in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization. The dimerized receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, ultimately modulating the transcription of these genes.
Non-Genomic Signaling: Estradiol can also initiate rapid signaling events that do not directly involve gene transcription. This occurs through the activation of membrane-associated estrogen receptors (mERs) or G protein-coupled estrogen receptor 1 (GPER1). Binding of estradiol to these receptors can trigger intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways. These rapid responses can influence various cellular processes, including cell proliferation and survival.
Conclusion
This compound is an essential tool for the accurate quantification of alpha-estradiol in biological and environmental samples. Its physical and chemical properties are nearly identical to its unlabeled counterpart, making it an ideal internal standard for isotope dilution mass spectrometry. The detailed experimental protocols and an understanding of the biological context provided in this guide will aid researchers in the effective application of this valuable labeled compound.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. alpha-Estradiol | C18H24O2 | CID 68570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 13C nuclear magnetic resonance study of 17 alpha-substituted estradiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Formation of the Major Estradiol Product Ions Following Collisional Activation of the Molecular Anion in a Tandem Quadrupole Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Simultaneous Measurement of 17β-Estradiol, 17α-Estradiol and Estrone by GC–Isotope Dilution MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism of Action of Alpha-Estradiol-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Alpha-Estradiol-d3, a deuterated stable isotope-labeled compound, when utilized as an internal standard in quantitative mass spectrometry. Its application is fundamental to achieving the highest levels of accuracy and precision in bioanalytical methods, particularly within complex biological matrices.
Introduction: The Imperative for Internal Standards in Quantitative Analysis
In the realm of quantitative analysis, especially in drug development and clinical research, the accuracy of measurements is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the benchmark for its sensitivity and specificity. However, the analytical process is susceptible to variations that can compromise data integrity. These variations can arise during sample preparation (e.g., extraction inefficiencies), chromatographic separation, and ionization in the mass spectrometer source (matrix effects).[1][2]
To counteract these variables, an internal standard (IS) is introduced into every sample, calibrator, and quality control at a known, fixed concentration. The ideal IS is a compound that behaves identically to the analyte of interest (the substance being measured) throughout the entire analytical process.[1] The most effective and widely accepted type of internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound for the quantification of Alpha-Estradiol.[2][3]
This compound is the Alpha-Estradiol molecule where three hydrogen atoms have been replaced by their stable, non-radioactive isotope, deuterium.[3] This subtle change in mass allows it to be distinguished from the endogenous analyte by the mass spectrometer, without significantly altering its chemical and physical properties.
The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
The use of this compound as an internal standard is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS).[4][5] IDMS is a primary analytical method recognized for its high accuracy and potential to be a definitive measurement technique.[6]
The fundamental concept is straightforward: a known amount of an isotopically enriched standard (the "spike," e.g., this compound) is added to a sample containing an unknown amount of the natural, unlabeled analyte (e.g., Alpha-Estradiol).[4][5] After allowing the standard and analyte to homogenize, the mixture is analyzed by mass spectrometry.[4] The instrument measures the ratio of the natural isotope to the enriched isotope. Because the amount of added standard is known, the initial amount of analyte in the sample can be calculated with high precision from this measured ratio.[4][6] This "dilution" of the isotopic standard by the native analyte forms the basis of the calculation.[5]
References
Navigating the Isotopic Landscape of Alpha-Estradiol-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic purity of Alpha-Estradiol-d3, a deuterated analog of the endogenous estrogen, Alpha-Estradiol. Utilized primarily as an internal standard in quantitative mass spectrometry-based assays, the precise characterization of its isotopic composition is paramount for accurate and reliable analytical results.[1] This document details the analytical methodologies for assessing isotopic purity, presents quantitative data from commercial sources, and illustrates the relevant biological signaling pathways.
Understanding Isotopic Purity
Deuterium-labeled compounds, such as this compound, are synthesized to contain deuterium (B1214612) atoms at specific molecular positions. However, the synthesis process is rarely perfect, resulting in a distribution of isotopologues—molecules that are chemically identical but differ in their isotopic composition. The primary species is the desired d3-labeled molecule, but trace amounts of d0 (unlabeled), d1, and d2 species are also typically present.
Accurate determination of this isotopic distribution is critical as it can impact the accuracy of quantification in sensitive analytical methods. The key parameters in defining isotopic purity are:
-
Isotopic Enrichment: The percentage of deuterium at a specific labeled position within the molecule.
-
Species Abundance: The percentage of the total population of molecules that have a specific, complete isotopic composition (e.g., the percentage of molecules that are truly d3).
Quantitative Analysis of Isotopic Purity
The isotopic purity of this compound is typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Data Presentation: Isotopic Distribution of Commercial this compound
The following table summarizes the isotopic purity data for commercially available this compound, providing a basis for comparison.
| Supplier/Product ID | Lot Number | Isotopic Purity (d3 %) | d0 (%) | d1 (%) | d2 (%) | Method |
| LGC Standards / E887997 | 7-IHB-27-3 | 96.24 | 0.38 | 0.81 | 2.58 | Mass Spectrometry |
| Sigma-Aldrich / 491187 | MBBD9480 | 98 atom % D | Not Specified | Not Specified | Not Specified | Not Specified |
Note: Data for Sigma-Aldrich product is for 17β-Estradiol-16,16,17-d3 and specifies atom % D, which reflects isotopic enrichment at the labeled positions.[3]
Experimental Protocols
Determination of Isotopic Purity by Mass Spectrometry
High-resolution mass spectrometry is a powerful technique for determining the relative abundance of each isotopologue.
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound standard.
-
Dissolve in a suitable solvent (e.g., methanol (B129727), acetonitrile) to a known concentration.
-
Further dilute the stock solution to an appropriate concentration for mass spectrometry analysis (typically in the ng/mL to µg/mL range).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase column, such as a C18, is typically used for the separation of steroids.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium (B1175870) fluoride (B91410) to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is common for estradiol (B170435) analysis.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap, TOF) is required to resolve the different isotopologues.
-
Data Acquisition: Acquire full scan mass spectra over a mass range that includes the molecular ions of all expected isotopologues (d0 to d3).
-
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]⁺ or [M-H]⁻ ions of each isotopologue (d0, d1, d2, d3).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the total integrated area of all isotopologues.
-
Determination of Isotopic Enrichment by NMR Spectroscopy
NMR spectroscopy, particularly ¹H and ²H NMR, provides detailed information about the location and extent of deuteration.
Methodology:
-
Sample Preparation:
-
Dissolve a sufficient amount of the this compound standard in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). An internal standard with a known concentration may be added for quantitative analysis.
-
-
NMR Spectroscopy:
-
¹H NMR:
-
Acquire a quantitative ¹H NMR spectrum.
-
The absence or significant reduction of proton signals at the deuterated positions confirms the location of deuterium labeling.
-
Integration of the remaining proton signals relative to the internal standard can be used to calculate the overall chemical purity.
-
-
²H NMR:
-
Acquire a ²H NMR spectrum.
-
The presence of signals in the ²H spectrum directly confirms the presence of deuterium at specific positions.
-
The relative integration of these signals can provide information on the distribution of deuterium within the molecule.
-
-
-
Data Analysis:
-
In the ¹H NMR spectrum, compare the integration of the signals corresponding to the labeled positions with the integration of signals from non-labeled positions to estimate the degree of deuteration.
-
In the ²H NMR spectrum, the chemical shifts will confirm the positions of the deuterium atoms.
-
Visualization of Workflows and Pathways
Experimental Workflow for Isotopic Purity Determination
The following diagram illustrates the general workflow for determining the isotopic purity of this compound.
Caption: General workflow for the analysis of this compound isotopic purity.
Signaling Pathway of Alpha-Estradiol
Alpha-Estradiol, as a weak estrogen, is known to exert its biological effects through binding to estrogen receptors (ERα and ERβ). This interaction can trigger both genomic and non-genomic signaling pathways. One of the key non-genomic pathways activated by estrogens is the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway.
Caption: Simplified signaling pathways of Alpha-Estradiol.
Conclusion
The accurate determination of the isotopic purity of this compound is a critical aspect of its use as an internal standard in quantitative analyses. This guide has provided a framework for understanding and assessing its isotopic composition through detailed methodologies for mass spectrometry and NMR spectroscopy. The presented data and workflows offer a valuable resource for researchers, scientists, and drug development professionals to ensure the quality and reliability of their analytical data. A thorough characterization of the isotopic profile of any deuterated standard is essential for robust and reproducible bioanalytical methods.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. 17b-Estradiol-16,16,17-d3 D 98atom , 99 CP 79037-37-9 [sigmaaldrich.com]
Unveiling the Enigma of Alpha-Estradiol: A Technical Guide for Preclinical Research
An In-depth Exploration of the Biological Significance, Measurement, and Mechanistic Pathways of a Non-Feminizing Estrogen
For researchers, scientists, and professionals in drug development, understanding the nuanced roles of steroid hormones is paramount. While 17β-estradiol is the most potent and well-studied estrogen, its stereoisomer, 17α-estradiol (αE2), has emerged as a molecule of significant interest in preclinical studies. This is largely due to its beneficial physiological effects in the absence of the potent feminizing activity associated with its beta counterpart.[1][2][3] This technical guide delves into the core biological significance of measuring αE2 in preclinical research, providing a comprehensive overview of its mechanisms of action, quantitative effects, and the experimental protocols crucial for its investigation.
The Biological Significance of Alpha-Estradiol: Beyond a Weak Estrogen
Initially considered a biologically inactive or weakly estrogenic molecule, recent preclinical evidence has illuminated the multifaceted roles of αE2 in various physiological and pathological processes.[4] Its significance stems from a unique profile of activities that include neuroprotection, metabolic regulation, and anti-inflammatory effects, making it a compelling candidate for therapeutic development.
A key aspect of αE2's biological activity is its interaction with estrogen receptors (ERs). While it exhibits a significantly lower binding affinity for the classical nuclear estrogen receptors, ERα and ERβ, compared to 17β-estradiol, it still engages these receptors to elicit biological responses.[1][4] Notably, some studies suggest that αE2 may be the predominant endogenous ligand for a brain-expressed estrogen receptor known as ER-X.[1] The biological activity of αE2 is estimated to be between 1.5% and 5% of that of 17β-estradiol, with variations depending on the species and tissue.[5]
The non-feminizing nature of αE2 is a critical advantage in preclinical and potential clinical applications, particularly for chronic diseases affecting both sexes.[4][6] This characteristic allows for the exploration of its therapeutic benefits without the concern of inducing feminizing side effects, a major limitation for the use of 17β-estradiol in males.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the effects of 17α-estradiol.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Estrogen Receptor | Dissociation Constant (Kd) | Relative Binding Affinity (%) | Reference |
| 17α-Estradiol | ERα | ~0.7 nM | ~33% (compared to 17β-E2) | [4] |
| 17β-Estradiol | ERα | Not specified | 100% | [4] |
| 17α-Estradiol | ERα | Not specified | Preferential affinity over ERβ | [1] |
Table 2: Effective Doses and Physiological Effects in Preclinical Models
| Parameter | Animal Model | Treatment Details | Key Quantitative Findings | Reference |
| Lifespan Extension | Genetically heterogeneous male mice | 14.4 ppm in diet starting at 16 and 20 months | 19% and 11% increase in median lifespan, respectively. | [8] |
| Metabolic Regulation | High-fat diet-induced obese male mice | 14.4 mg/kg 17α-E2 in diet | Significant reduction in body mass and regional adiposity. | [2] |
| Neuroprotection | AβPPswe transgenic mice (Alzheimer's model) | ~0.8 mg total over 6 weeks | 38% decrease in Aβ levels. | [6][7] |
| Anti-inflammatory | Aged male mice (18 months old) | Treatment for 15 weeks | Decreased inflammation in adipose tissue (TNFα, IL-6, MCP-1, IL-1α, IL-1β). | [6] |
| Uterine Contractility | Isolated rat uterus | 20 μM | 10.6-fold less potent than 17β-estradiol in inhibiting spontaneous contractility. | [9] |
Signaling Pathways of Alpha-Estradiol
The biological effects of αE2 are mediated through both genomic and non-genomic signaling pathways, primarily involving the estrogen receptor alpha (ERα).
Genomic Signaling Pathway
The classical genomic pathway involves the binding of αE2 to intracellular ERα. This complex then translocates to the nucleus, where it can directly bind to Estrogen Response Elements (EREs) on the DNA to regulate the transcription of target genes.[10] Alternatively, the ERα/αE2 complex can indirectly regulate gene expression by interacting with other transcription factors, such as AP-1 and Sp1.[11]
Non-Genomic Signaling Pathway
Alpha-estradiol can also initiate rapid, non-genomic signaling cascades by interacting with a sub-population of ERα located at the cell membrane.[12][13] This interaction can lead to the activation of downstream kinase pathways, such as the MAPK/ERK and PI3K/Akt pathways, which in turn can modulate various cellular functions and also influence gene expression.[11][14]
Experimental Protocols
Accurate measurement and assessment of 17α-estradiol in preclinical studies are critical for understanding its biological significance. Below are representative experimental protocols.
Measurement of 17α-Estradiol in Biological Samples by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of steroid hormones due to its high sensitivity and specificity.[15][16][17][18][19]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL plasma or serum sample, add an internal standard (e.g., deuterated 17α-estradiol).
-
Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane (B92381) and ethyl acetate).
-
Vortex vigorously for 1 minute to extract the steroids.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Transfer the organic (upper) layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier (e.g., formic acid or ammonium (B1175870) fluoride) is employed for optimal separation.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the parent and daughter ions of 17α-estradiol and its internal standard.
-
In Vivo Preclinical Study Protocol: Assessment of Metabolic Effects in Mice
This protocol is representative of studies investigating the effects of 17α-estradiol on metabolic parameters in a diet-induced obesity model.[2]
1. Animal Model:
-
Male C57BL/6J mice are commonly used.
-
Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 12 weeks) to induce obesity.
2. Treatment:
-
17α-estradiol is incorporated into the high-fat diet at a specific concentration (e.g., 14.4 mg/kg of diet).[2]
-
A control group receives the high-fat diet without 17α-estradiol.
-
Treatment duration can vary depending on the study objectives (e.g., 12-16 weeks).
3. Outcome Measures:
-
Body Weight and Composition: Monitored weekly. Body composition (fat and lean mass) can be assessed using techniques like DEXA or MRI.
-
Glucose Homeostasis: Glucose tolerance tests (GTT) and insulin (B600854) tolerance tests (ITT) are performed to assess glucose metabolism and insulin sensitivity.
-
Tissue Collection: At the end of the study, blood, liver, and adipose tissue are collected for further analysis.
-
Biochemical Analysis: Plasma levels of glucose, insulin, lipids, and inflammatory markers are measured.
-
Gene Expression Analysis: RNA is extracted from tissues (e.g., liver, adipose) to analyze the expression of genes involved in metabolism and inflammation using RT-qPCR or RNA sequencing.
Conclusion
The measurement of 17α-estradiol in preclinical studies holds immense biological significance. Its unique profile as a non-feminizing estrogen with neuroprotective, metabolic, and anti-inflammatory properties makes it a promising therapeutic candidate for a range of age-related and chronic diseases.[3][6][7] The ability to accurately quantify αE2 and to design robust preclinical studies is essential for elucidating its mechanisms of action and for translating these promising findings into future clinical applications. This guide provides a foundational understanding for researchers to effectively incorporate the study of 17α-estradiol into their drug discovery and development programs.
References
- 1. 17α-Estradiol - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Assessing tolerability and physiological responses to 17α-estradiol administration in male rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 17 alpha-Estradiol is a biologically active estrogen in human breast cancer cells in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. 17‐a‐estradiol late in life extends lifespan in aging UM‐HET3 male mice; nicotinamide riboside and three other drugs do not affect lifespan in either sex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence that 17alpha-estradiol is biologically active in the uterine tissue: Antiuterotonic and antiuterotrophic action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. dc.etsu.edu [dc.etsu.edu]
- 18. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 19. farmaciajournal.com [farmaciajournal.com]
Navigating the Quality Landscape of Alpha-Estradiol-d3: A Technical Guide for Researchers
For Immediate Release
This in-depth technical guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive overview of Alpha-Estradiol-d3, including supplier information, quality specifications, and detailed analytical methodologies. As a deuterated analog of alpha-estradiol, this stable isotope-labeled compound is a critical internal standard for quantitative analysis by mass spectrometry, ensuring accuracy and precision in pharmacokinetic and metabolic studies.
Supplier Landscape and Product Specifications
The procurement of high-quality this compound is paramount for reliable experimental outcomes. Several reputable suppliers offer this compound, each with its own set of quality benchmarks. Below is a comparative summary of key suppliers and their product specifications.
| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight | Purity | Isotopic Purity | Form | Storage Conditions |
| LGC Standards | 17α-Estradiol-16,16,17-d3 | E887997 | C₁₈H₂₁D₃O₂ | 275.4 | >95% (99.01% by HPLC) | >95% (98.2% as d3) | White to Off-White Solid | 4°C |
| MedchemExpress | This compound | HY-B0141AS | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Refer to Certificate of Analysis |
| Alfa Chemistry | This compound | ACMA00045819 | C18H21D3O2 | 275.40 | Not Specified | Not Specified | Not Specified | Refer to recommended conditions |
| Pharmaffiliates | 17α-Estradiol-16,16,17-d3 | PA STI 038110 | C18H21D3O2 | 275.4 | Not Specified | Not Specified | White Solid | 2-8°C Refrigerator |
| BioOrganics | 17α-Estradiol-16,16,17-d3 | BO-20323 | C₁₈H₂₁D₃O₂ | 327.23 | >98% | Not Specified | Not Specified | Not Specified |
Quality Control and Analytical Methodologies
Ensuring the identity, purity, and isotopic enrichment of this compound is crucial for its use as an internal standard. A combination of analytical techniques is employed for comprehensive quality control.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for determining the chemical purity of this compound, separating it from any non-deuterated or other impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water is typically employed.[1] For example, an isocratic mobile phase of acetonitrile:water (55:45, v/v) can be effective.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at 220 nm.[2]
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile and diluted to an appropriate concentration for injection.
-
Analysis: The retention time of the main peak is compared to a known standard of alpha-estradiol, and the peak area is used to calculate the purity.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is essential for confirming the molecular weight of this compound and determining its isotopic distribution. This is critical for its function as an internal standard.
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS).
-
Ionization: Electrospray ionization (ESI) is a common technique for this class of compounds.
-
Analysis Mode: The analysis is typically performed in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance sensitivity and specificity.
-
Sample Preparation: The sample is prepared as for HPLC analysis.
-
Data Analysis: The mass spectrum will confirm the presence of the deuterated molecule (m/z for [M-H]⁻ of approximately 274 for C18H21D3O2). The relative intensities of the signals corresponding to the d0, d1, d2, and d3 species are used to calculate the isotopic purity. For example, a certificate of analysis may show normalized intensities such as d0 = 0.38%, d1 = 0.81%, d2 = 2.58%, and d3 = 96.24%.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the molecular structure of this compound and confirms the position of the deuterium (B1214612) labels.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as deuterated chloroform (B151607) (CDCl3) or deuterated methanol (CD3OD).
-
Experiments: ¹H NMR and ¹³C NMR are standard experiments. The absence of signals at specific chemical shifts in the ¹H NMR spectrum, compared to the spectrum of non-deuterated alpha-estradiol, confirms the location of the deuterium atoms.
-
Data Analysis: The chemical shifts, signal integrations, and coupling patterns are analyzed to confirm that the overall structure is correct and that deuteration has occurred at the intended positions.
Visualizing Quality Control and Supplier Selection
To aid in the understanding of the quality control process and the relationship between different analytical tests, the following diagrams are provided.
Caption: Workflow for procuring and qualifying this compound.
Caption: Relationship between quality attributes and analytical tests.
Conclusion
The selection of a reliable supplier and the verification of this compound quality through rigorous analytical testing are fundamental steps for any research application. This guide provides the necessary framework for researchers to confidently source and qualify this essential internal standard, thereby enhancing the accuracy and reproducibility of their scientific investigations. It is always recommended to request a lot-specific Certificate of Analysis from the supplier to obtain the most accurate and detailed quality information.
References
The Enigmatic Role of Alpha-Estradiol: A Technical Guide for Endocrine Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-estradiol (17α-estradiol), a stereoisomer of the potent estrogen 17β-estradiol, has long been considered the "weaker" or "inactive" form of estradiol. However, a growing body of evidence challenges this simplistic view, revealing a nuanced and complex role for this endogenous steroid in endocrine signaling and cellular function. This technical guide provides an in-depth exploration of the current understanding of alpha-estradiol, focusing on its distinct biochemical properties, signaling pathways, and its emerging potential in therapeutic development. Particular emphasis is placed on its neuroprotective effects and its differential engagement of estrogen receptors, offering a valuable resource for researchers and drug development professionals in the field of endocrinology.
Core Concepts: Alpha-Estradiol in Endocrine Research
Alpha-estradiol distinguishes itself from its beta isoform primarily through the spatial orientation of the hydroxyl group at the C17 position of the steroid ring. This seemingly minor structural difference has profound implications for its biological activity, leading to a unique pharmacological profile. While it exhibits a significantly lower binding affinity for the classical nuclear estrogen receptors (ERα and ERβ) compared to 17β-estradiol, it is not devoid of biological effects.[1] Research has demonstrated that alpha-estradiol can exert potent effects through non-genomic signaling pathways and may also interact with other cellular targets, such as the 5α-reductase enzyme.[2][3]
Quantitative Data Presentation
A clear understanding of the binding affinities of alpha-estradiol is crucial for interpreting experimental results and for the design of novel therapeutics. The following tables summarize the available quantitative data on the binding of alpha-estradiol and its comparators to key molecular targets.
Table 1: Comparative Binding Affinity of Estradiol Isomers to Estrogen Receptors
| Compound | Receptor | Dissociation Constant (Kd) | Relative Binding Affinity (RBA) (%) | Reference |
| 17β-Estradiol | Human ERα | ~0.1 nM | 100 | [4][5] |
| Human ERβ | ~0.4 nM | 100 | [4] | |
| 17α-Estradiol | Human ERα | Lower affinity than 17β-estradiol | ~1-5 | [1] |
| Human ERβ | Lower affinity than 17β-estradiol | ~1-5 | [1] |
Note: RBA is expressed relative to 17β-estradiol, which is set at 100%. Exact Kd values for 17α-estradiol are less consistently reported in the literature, reflecting its lower affinity.
Table 2: Inhibitory Activity of Alpha-Estradiol
| Target Enzyme | IC50 Value | Notes | Reference |
| 5α-reductase | Not explicitly quantified in most studies, but inhibitory effects are documented. | Alpha-estradiol is a known inhibitor of 5α-reductase, the enzyme that converts testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT). | [2][3] |
Signaling Pathways of Alpha-Estradiol
The biological effects of alpha-estradiol are mediated through a combination of genomic and non-genomic signaling pathways. While its interaction with nuclear estrogen receptors and subsequent gene transcription (genomic pathway) is weak, its ability to rapidly activate intracellular signaling cascades (non-genomic pathway) is a key area of research.
Non-Genomic Signaling
Alpha-estradiol has been shown to activate several key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[6][7][8] These pathways are crucial for cell survival, proliferation, and differentiation.
Inhibition of 5α-Reductase
Alpha-estradiol's ability to inhibit 5α-reductase presents another important mechanism of action. By reducing the conversion of testosterone to DHT, it can modulate androgenic signaling.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of scientific advancement. This section provides methodologies for key experiments frequently employed in the study of alpha-estradiol.
In Vitro Neuroprotection Assay Using SK-N-SH Cells
This protocol is designed to assess the neuroprotective effects of alpha-estradiol against serum deprivation-induced cell death in the human neuroblastoma cell line SK-N-SH.[3][9]
Materials:
-
SK-N-SH cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Alpha-estradiol
-
Vehicle (e.g., ethanol (B145695) or DMSO)
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Culture SK-N-SH cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Serum Deprivation and Treatment:
-
The following day, wash the cells twice with serum-free DMEM.
-
Replace the medium with serum-free DMEM containing either vehicle or varying concentrations of alpha-estradiol (e.g., 0.1, 1, 10, 100 nM).
-
Include a control group with DMEM containing 10% FBS.
-
-
Incubation: Incubate the plates for 48 hours.
-
Cell Viability Assessment:
-
Detach the cells using trypsin.
-
Stain the cells with Trypan Blue.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group (10% FBS).
In Vivo Administration of Alpha-Estradiol in Rodent Models
This protocol outlines the general procedures for the administration of alpha-estradiol to rodents for in vivo studies. The choice of administration route and vehicle depends on the specific experimental design and the formulation of alpha-estradiol.[10][11][12]
Materials:
-
Alpha-estradiol
-
Vehicle (e.g., sesame oil for subcutaneous injection, corn oil for oral gavage)
-
Syringes and needles appropriate for the chosen route of administration
-
Rodents (e.g., mice or rats)
Procedure for Subcutaneous (s.c.) Injection:
-
Preparation of Dosing Solution: Dissolve alpha-estradiol in the chosen vehicle (e.g., sesame oil) to the desired concentration.
-
Animal Handling: Acclimatize animals to handling prior to the experiment.
-
Injection:
-
Gently restrain the animal.
-
Lift a fold of skin in the dorsal neck or flank region.
-
Insert a 25-27 gauge needle into the subcutaneous space.
-
Inject the dosing solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
-
Monitoring: Monitor the animals for any adverse reactions.
Procedure for Oral Gavage:
-
Preparation of Dosing Solution: Prepare a solution or suspension of alpha-estradiol in a suitable vehicle (e.g., corn oil).
-
Animal Handling: Gently restrain the animal.
-
Gavage:
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently insert the gavage needle into the esophagus and advance it to the stomach.
-
Administer the dosing solution slowly.
-
Carefully remove the gavage needle.
-
-
Monitoring: Observe the animal for any signs of distress.
Conclusion and Future Directions
Alpha-estradiol is emerging from the shadow of its more potent isomer, 17β-estradiol, as a molecule with distinct and potentially valuable biological activities. Its neuroprotective effects, coupled with its lower estrogenic activity, make it an attractive candidate for further investigation in the context of neurodegenerative diseases and other conditions where traditional estrogen therapy is contraindicated. Future research should focus on elucidating the precise molecular mechanisms underlying its non-genomic signaling, identifying its full spectrum of cellular targets, and conducting well-designed preclinical and clinical studies to evaluate its therapeutic potential. This in-depth technical guide serves as a foundational resource to support and inspire these future endeavors in the dynamic field of endocrine research and development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 17 alpha-estradiol exerts neuroprotective effects on SK-N-SH cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of bacterially expressed rat estrogen receptor beta ligand binding domain by mass spectrometry: structural comparison with estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nexus between PI3K/AKT and Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PI3 Kinase/Akt Activation Mediates Estrogen and IGF-1 Nigral DA Neuronal Neuroprotection Against a Unilateral Rat Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 17α-Estradiol Exerts Neuroprotective Effects on SK-N-SH Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 17α-estradiol is neuroprotective in male and female rats in a model of early brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, the pursuit of accuracy and precision is paramount. This technical guide delves into the fundamental principles and practical applications of using deuterated internal standards, a cornerstone technique for robust and reliable quantification in complex matrices. From drug development to clinical research, the use of these stable isotope-labeled compounds is indispensable for mitigating analytical variability and ensuring data integrity.
Core Principles: The Power of Isotopic Equivalence
The foundational principle behind using a deuterated internal standard (IS) is the introduction of a compound that is chemically identical to the analyte of interest but physically distinguishable by the mass spectrometer.[1] This is achieved by replacing one or more hydrogen atoms (¹H) with its heavier, stable isotope, deuterium (B1214612) (²H or D).[1] This subtle mass shift allows the mass spectrometer to differentiate between the native analyte and the deuterated standard, while their near-identical physicochemical properties ensure they behave almost identically throughout the entire analytical workflow.[1][2]
This co-elution and analogous behavior are critical for compensating for various sources of analytical error, including:
-
Matrix Effects: Complex biological matrices like plasma, urine, and tissue homogenates contain numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's ion source. This can lead to ion suppression (decreased signal) or enhancement (increased signal), resulting in inaccurate quantification. A co-eluting deuterated internal standard experiences the same matrix effects as the analyte, allowing for accurate correction.[2]
-
Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps can introduce significant variability. Since the deuterated standard is added at the beginning of the sample preparation process, it accounts for these losses.
-
Instrumental Variability: Fluctuations in injection volume and instrument response are normalized by calculating the ratio of the analyte signal to the internal standard signal.[3]
The use of deuterated standards is a key aspect of Isotope Dilution Mass Spectrometry (IDMS) , a powerful technique for quantitative analysis.[4] In IDMS, a known amount of the isotopically labeled standard is added to the sample, and the resulting change in the isotopic ratio is used to calculate the concentration of the native analyte.
dot
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Data Presentation: Quantitative Insights
The effectiveness of deuterated internal standards is evident in the improved accuracy and precision of quantitative data. The following tables summarize typical validation results for an LC-MS/MS method and pharmacokinetic data, illustrating the impact of this approach.
Table 1: LC-MS/MS Method Validation Summary for a Hypothetical Drug in Human Plasma
| Validation Parameter | Acceptance Criteria | Result with Deuterated IS |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 2.1% to 9.8% |
| Matrix Effect (%CV) | ≤ 15% | 6.3% |
| Recovery (% Recovery) | Consistent and reproducible | 85.2% (RSD = 4.7%) |
| LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation; RSD: Relative Standard Deviation. |
Table 2: Pharmacokinetic Parameters of Tetrabenazine (TBZ) and Deutetrabenazine [5]
| Parameter | Tetrabenazine (TBZ) | Deutetrabenazine (SD-809) |
| Cmax (ng/mL) | 15.6 ± 7.8 | 10.3 ± 4.5 |
| Tmax (hr) | 1.0 (0.5 - 2.0) | 2.0 (1.0 - 3.0) |
| AUC₀₋₂₄ (ng·hr/mL) | 45.3 ± 18.2 | 86.7 ± 35.4 |
| t₁/₂ (hr) | 4.8 ± 1.5 | 9.4 ± 3.2 |
| Data represents the mean ± standard deviation for the sum of active metabolites (α+β)-dihydrotetrabenazine (HTBZ) after a single 25 mg oral dose.[5] |
Experimental Protocols: A Step-by-Step Guide
The successful implementation of deuterated standards relies on well-defined and meticulously executed experimental protocols. Below are detailed methodologies for key experiments.
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a standard procedure for extracting a small molecule drug from human plasma.
Materials:
-
Human plasma samples
-
Deuterated Internal Standard (IS) stock solution
-
Acetonitrile (ACN), LC-MS grade, chilled
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Methodology:
-
Thaw frozen plasma samples on ice.
-
Vortex each sample for 10 seconds to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add a specific volume of the deuterated IS working solution to each tube (except for blank matrix samples).
-
Vortex briefly to mix.
-
Add 300 µL of cold ACN to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
dot```dot digraph "Sample_Preparation_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Protein Precipitation Workflow", fontcolor="#202124", size="7.5,!", ratio=compress, margin=0.2]; node [style=filled, shape=box, fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; thaw [label="Thaw Plasma Sample", fillcolor="#FFFFFF", fontcolor="#202124"]; vortex1 [label="Vortex Sample", fillcolor="#FFFFFF", fontcolor="#202124"]; add_is [label="Add Deuterated IS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; add_acn [label="Add Cold Acetonitrile", fillcolor="#FBBC05", fontcolor="#202124"]; vortex2 [label="Vortex Vigorously", fillcolor="#FFFFFF", fontcolor="#202124"]; centrifuge [label="Centrifuge", fillcolor="#FFFFFF", fontcolor="#202124"]; transfer [label="Transfer Supernatant", fillcolor="#FFFFFF", fontcolor="#202124"]; evaporate [label="Evaporate to Dryness", fillcolor="#FFFFFF", fontcolor="#202124"]; reconstitute [label="Reconstitute in Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Ready for LC-MS/MS", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> thaw -> vortex1 -> add_is -> add_acn -> vortex2 -> centrifuge -> transfer -> evaporate -> reconstitute -> end; }
Caption: Logical workflow for the evaluation of matrix effects.
Conclusion
Deuterated internal standards are a cornerstone of modern quantitative mass spectrometry, providing an unparalleled level of accuracy and precision. [2]By effectively compensating for matrix effects, sample preparation variability, and instrumental drift, they ensure the generation of high-quality, reliable data. The principles and protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to confidently implement this essential technique in their analytical workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safe Handling of Alpha-Estradiol-d3
This guide provides comprehensive safety data and handling precautions for Alpha-Estradiol-d3, intended for researchers, scientists, and professionals in drug development. This compound is a deuterated form of Alpha-Estradiol, a weak estrogen and a 5α-reductase inhibitor.[1][2] As with any active pharmaceutical ingredient, understanding its hazard profile and implementing appropriate safety measures is critical.
Section 1: GHS Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.[3]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Carcinogenicity | 2 | H351: Suspected of causing cancer.[3] |
| Reproductive Toxicity | 1A | H360: May damage fertility or the unborn child.[3] |
| Effects on or via lactation | - | H362: May cause harm to breast-fed children.[3] |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life.[3] |
| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects.[3] |
Table 2: GHS Precautionary Statements
| Type | Code | Statement |
| Prevention | P201 | Obtain special instructions before use.[3][4] |
| P202 | Do not handle until all safety precautions have been read and understood.[3][4] | |
| P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[3][4] | |
| P263 | Avoid contact during pregnancy and while nursing.[3][4] | |
| P264 | Wash skin thoroughly after handling.[3] | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P273 | Avoid release to the environment.[4] | |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[4] | |
| Response | P308 + P313 | IF exposed or concerned: Get medical advice/ attention.[4] |
| P391 | Collect spillage. | |
| Storage | P405 | Store locked up. |
| Disposal | P501 | Dispose of contents/ container to an approved waste disposal plant. |
Section 2: Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for safe handling and storage.
Table 3: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C18H21D3O2[5] |
| Molecular Weight | 275.41 g/mol [5] |
| Appearance | White to off-white solid[5] |
| Melting Point | 176–179 °C[3] |
| Solubility | Soluble in ethanol (B145695) and methanol; limited solubility in water.[5] |
| Storage Temperature | Room temperature. |
Section 3: Experimental Protocols and Toxicological Information
Toxicological Data (for α-Estradiol):
-
Acute Toxicity: No significant acute toxicological data has been identified in literature searches.[6]
-
Carcinogenicity: It is suspected of causing cancer.[3]
-
Reproductive Toxicity: May damage fertility or the unborn child and may cause harm to breast-fed children.[3][6] There is ample evidence from animal experimentation that it can cause developmental disorders.[6]
-
Mutagenicity: The substance has been shown to be mutagenic in at least one assay or belongs to a family of chemicals that can cause damage to cellular DNA.[6]
Experimental Considerations:
Due to its hazardous properties, all experimental work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[7] Researchers should develop and follow standard operating procedures (SOPs) that detail the specific handling requirements for their experiments.
Section 4: Safe Handling and Emergency Procedures
Engineering Controls:
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[8]
-
Skin Protection: Wear chemical-resistant gloves (e.g., PVC).[8] A lab coat or other protective clothing should be worn.[8]
-
Respiratory Protection: If dust is generated, a dust mask (e.g., N95 type) should be used.[8]
Handling and Storage:
-
Do not eat, drink, or smoke when using this product.[4]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]
-
Store locked up.[7]
First-Aid Measures:
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[7] If irritation or discomfort persists, seek medical attention.[8]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Flush skin with running water and soap if available.[8]
-
In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical advice.[7]
-
If Swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.[7]
Accidental Release Measures:
-
Minor Spills: Use dry clean-up procedures and avoid generating dust.[8] Dampen with water to prevent dusting before sweeping.[6][8] Collect spillage and place it in suitable containers for disposal.[6][8]
-
Major Spills: Evacuate personnel to safe areas.[7] Alert emergency responders and advise them of the location and nature of the hazard.[6][8] Contain the spillage to prevent environmental contamination.[6][8]
Section 5: Visual Guides for Safety and Handling
The following diagrams illustrate key safety and handling workflows for this compound.
Caption: GHS Hazard Identification and Response Flowchart.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 5. CAS 57-91-0: α-Estradiol | CymitQuimica [cymitquimica.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Methodological & Application
Application Notes and Protocols for the Quantification of Estradiol in Human Plasma using α-Estradiol-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of endogenous hormones such as 17α-estradiol is critical in various fields, including clinical diagnostics, endocrinology, and pharmaceutical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis due to its high sensitivity and specificity.[1][2][3][4] The use of a stable isotope-labeled internal standard (SIL-IS) is essential for correcting analytical variability, including matrix effects and inconsistencies in sample preparation.[5] Alpha-Estradiol-d3 (α-Estradiol-d3) serves as an ideal internal standard for the quantification of α-Estradiol as it shares near-identical physicochemical properties, ensuring it co-elutes and experiences similar ionization effects as the analyte.[5] This document provides a comprehensive protocol for the use of α-Estradiol-d3 as an internal standard for the analysis of estradiol (B170435) in human plasma samples.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation and LC-MS/MS analysis.
Materials and Reagents
-
Analytes and Internal Standard: 17α-Estradiol and α-Estradiol-d3
-
Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (B52724) (LC-MS grade), Water (LC-MS grade), Methyl tert-butyl ether (MTBE), Hexane (B92381), Ethyl acetate (B1210297)
-
Reagents: Formic acid, Ammonium (B1175870) formate, Ammonium hydroxide, Dansyl chloride (optional for derivatization)[6][7][8]
-
Plasma: Drug-free human plasma (for calibration standards and quality controls)
Equipment
-
Liquid Chromatograph (LC): A UHPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure photoionization (APPI) source.[3]
-
Extraction Manifold: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) setup.
-
Evaporator: Nitrogen evaporator.
-
Standard laboratory equipment: Vortex mixer, centrifuge, analytical balance, pipettes.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a commonly used, cost-effective method for extracting estrogens from plasma.[1]
-
Sample Aliquoting: Aliquot 200-500 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of α-Estradiol-d3 working solution to each plasma sample (except for blank matrix samples).
-
Extraction: Add 1-2 mL of extraction solvent (e.g., a mixture of hexane and ethyl acetate or MTBE) to each tube.[8][9]
-
Vortexing: Vortex the tubes for 1-2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.[6][10]
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the mobile phase.[9][10]
-
Injection: The reconstituted sample is now ready for injection into the LC-MS/MS system.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE can offer a cleaner extract compared to LLE, potentially reducing matrix effects.[6]
-
Sample Aliquoting and Spiking: As per steps 1 and 2 of the LLE protocol.
-
Sample Dilution: Dilute the plasma samples with a suitable buffer, such as 5 mM ammonium formate.[6][11]
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18 or a specialized phase like SOLA SCX) with methanol followed by water.[6][11]
-
Sample Loading: Load the diluted plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent mixture (e.g., 5-20% methanol in water) to remove interferences.[6][11]
-
Elution: Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).[6][11]
-
Evaporation and Reconstitution: As per steps 7 and 8 of the LLE protocol.
LC-MS/MS Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
Liquid Chromatography
-
Column: A C18 or phenyl-hexyl column is commonly used for steroid separation (e.g., 50-100 mm length, <3 µm particle size).
-
Mobile Phase A: Water with a modifier like 0.1% formic acid or ammonium hydroxide.[10]
-
Mobile Phase B: Methanol or acetonitrile with the same modifier.
-
Gradient: A gradient elution is typically employed to achieve good separation from other endogenous components.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
Mass Spectrometry
-
Ionization Mode: Negative ion mode Electrospray Ionization (ESI-) is often suitable for underivatized estradiol. Derivatization with reagents like dansyl chloride can enhance sensitivity in positive ion mode (ESI+).[7][8][10]
-
Multiple Reaction Monitoring (MRM): Monitor at least two transitions for both the analyte and the internal standard to ensure specificity.
-
Estradiol (Analyte): Precursor ion (m/z) → Product ion (m/z)
-
α-Estradiol-d3 (Internal Standard): Precursor ion (m/z) → Product ion (m/z)
-
-
Optimization: Ion source parameters (e.g., gas flows, temperature, voltage) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized for maximum signal intensity.
Data Presentation
The following tables summarize typical quantitative performance data for estradiol assays using a deuterated internal standard.
Table 1: Calibration Curve and Linearity
| Parameter | Typical Value |
| Calibration Range | 1 - 1000 pg/mL |
| Regression Model | Linear, weighted by 1/x or 1/x² |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Precision and Accuracy
| Quality Control Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Lower Limit of Quantitation (LLOQ) | 1 | < 20% | < 20% | ± 20% |
| Low QC (LQC) | 3 | < 15% | < 15% | ± 15% |
| Medium QC (MQC) | 50 | < 15% | < 15% | ± 15% |
| High QC (HQC) | 800 | < 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Typical Value |
| Extraction Recovery | > 85% |
| Matrix Effect | < 15% |
| Process Efficiency | > 70% |
Mandatory Visualizations
Experimental Workflow
References
- 1. Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Performance Evaluation for Estradiol using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
- 5. benchchem.com [benchchem.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Evaluation of matrix effects in analysis of estrogen using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a LC-MS/MS assay for quantification of serum estradiol using calibrators with values assigned by the CDC reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Quantitative Analysis of α-Estradiol in Tissue Samples by LC-MS/MS using a Stable Isotope-Labeled Internal Standard
Abstract
This application note details a robust and sensitive method for the quantification of alpha-estradiol (α-E2) in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology employs a stable isotope-labeled internal standard, α-Estradiol-d3, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol includes detailed steps for tissue homogenization, liquid-liquid extraction (LLE), and an optional solid-phase extraction (SPE) cleanup. The LC-MS/MS parameters are optimized for the sensitive and specific detection of α-Estradiol. This method is suitable for researchers in endocrinology, pharmacology, and drug development requiring reliable quantification of α-Estradiol in complex biological matrices.
Introduction
Estradiol (B170435), a primary estrogen steroid hormone, exists in two main stereoisomeric forms: 17β-estradiol and 17α-estradiol. While 17β-estradiol is the most biologically potent and studied estrogen, α-estradiol also plays significant physiological roles and its accurate quantification is crucial for understanding its function in various biological processes and disease states.[1] The analysis of steroids in tissue is challenging due to the complexity of the matrix and the typically low endogenous concentrations of the analytes.[2]
LC-MS/MS has become the gold standard for steroid hormone analysis due to its superior sensitivity, specificity, and the ability to distinguish between closely related isomers.[3][4] The use of a stable isotope-labeled internal standard, such as α-Estradiol-d3, is critical for accurate quantification as it co-elutes with the analyte and behaves similarly during extraction and ionization, thereby compensating for potential sample loss and matrix-induced ion suppression.[5][6] This application note provides a comprehensive protocol for the extraction and quantification of α-estradiol in tissue for research purposes.
Experimental Workflow
The overall experimental process involves tissue sample preparation, which includes homogenization and extraction, followed by LC-MS/MS analysis for the detection and quantification of α-Estradiol.
Caption: Experimental workflow for α-Estradiol analysis in tissue.
Detailed Protocols
3.1. Materials and Reagents
-
α-Estradiol analytical standard
-
α-Estradiol-d3 internal standard (IS)
-
LC-MS grade Methanol (B129727), Acetonitrile, Water
-
Methyl tert-butyl ether (MTBE), ACS Grade[2]
-
Hexane (B92381), ACS Grade[7]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Formic acid, LC-MS grade
-
Ammonium hydroxide, LC-MS grade
-
C18 Solid-Phase Extraction (SPE) cartridges (optional)[2][8]
3.2. Standard and QC Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of α-Estradiol and α-Estradiol-d3 in methanol.
-
Working Standard Solutions: Serially dilute the α-Estradiol stock solution with 50:50 methanol/water to prepare calibration standards ranging from 1 pg/mL to 1000 pg/mL.
-
Internal Standard Working Solution: Dilute the α-Estradiol-d3 stock solution to a final concentration of 100 pg/mL in 50:50 methanol/water. This concentration may need optimization based on instrument response.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the α-Estradiol standard.
3.3. Tissue Sample Preparation Protocol
-
Weigh approximately 50-100 mg of frozen tissue into a pre-chilled 2 mL microcentrifuge tube containing homogenization beads.[2]
-
Add 20 µL of the α-Estradiol-d3 internal standard working solution to each sample (except for double-blank samples).
-
Add 400 µL of ice-cold PBS buffer.[2]
-
Homogenize the tissue using a bead beater or rotor-stator homogenizer until visually uniform. Perform this step on ice to prevent degradation.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[7][9]
-
Carefully transfer the supernatant to a clean glass tube.
3.4. Extraction Protocol (Liquid-Liquid Extraction)
-
Add 1 mL of MTBE to the supernatant.[2] Alternative solvents like acetonitrile followed by hexane partitioning can also be used.[7][9]
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic phases.[2]
-
Carefully transfer the upper organic layer to a new clean glass tube.
-
Repeat the extraction on the remaining aqueous layer with another 1 mL of MTBE to maximize recovery. Pool the organic extracts.[2]
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40-45°C.[3]
-
Reconstitute the dried extract in 100 µL of 50:50 methanol/water (or the initial mobile phase composition). Vortex to ensure the residue is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
3.5. Optional SPE Cleanup Protocol
For tissues with high lipid content, an optional SPE cleanup step can be performed after LLE and evaporation.
-
Reconstitute the dried extract from LLE in a suitable loading buffer.
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.[2]
-
Load the sample onto the cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of hexane to remove interfering lipids.[3]
-
Elute the analytes with 1 mL of a high-organic solvent like ethyl acetate (B1210297) or 90% methanol.[2][3]
-
Evaporate the eluate to dryness and reconstitute as described in step 7 of the LLE protocol.
LC-MS/MS Method
The following tables summarize the instrumental conditions for the analysis. These are starting points and may require optimization for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| System | UHPLC System |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)[9] |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% Ammonium Hydroxide[9][10] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[9][10] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 10 - 50 µL[9][10] |
| Gradient | Optimized to separate α-Estradiol from potential interferences |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive[11][12] |
| Scan Type | Multiple Reaction Monitoring (MRM)[3] |
| Ion Spray Voltage | -4000 to -4500 V (Negative Mode) |
| Source Temp. | 400 - 500°C[10] |
| MRM Transitions | To be optimized by infusing individual standards |
| α-Estradiol (Quant/Qual) | m/z 271.2 > 145.0 / 271.2 > 183.0 (Negative ESI)[8][13] |
| α-Estradiol-d3 (IS) | m/z 274.2 > 147.0 (Negative ESI, assuming d3 on C16,17)[8] |
Note: The exact m/z values for the deuterated standard depend on the position of the deuterium (B1214612) labels. Derivatization with agents like dansyl chloride can be employed to enhance sensitivity in positive ion mode if required.[14]
Method Validation and Performance
Bioanalytical method validation should be performed according to established guidelines to ensure the reliability of the results.[15] Key parameters are summarized below with typical expected performance for steroid analysis in tissue.
Table 3: Method Validation Summary
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve of at least 6 non-zero points is used. | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise > 10; Accuracy within ±20%; Precision ≤20% CV |
| Accuracy | The closeness of the determined value to the nominal concentration. Assessed at LLOQ, Low, Mid, and High QC levels. | Within ±15% of nominal value (±20% at LLOQ) |
| Precision | The closeness of repeated measurements. Assessed as intra-day and inter-day precision at multiple QC levels. | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) |
| Recovery | The efficiency of the extraction procedure. Determined by comparing the analyte response from pre-extraction spiked samples to post-extraction spiked samples. | Consistent, precise, and reproducible (Typical >80%)[2][8] |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. Assessed by comparing analyte response in post-extraction spiked matrix to response in neat solution. | IS-normalized matrix factor should be consistent across different lots of matrix. |
Conclusion
The described LC-MS/MS method provides a selective, sensitive, and accurate tool for the quantitative analysis of α-Estradiol in tissue samples. The protocol, which includes detailed steps for sample preparation and instrumental analysis, is designed for robustness and reliability. The use of a stable isotope-labeled internal standard is essential for mitigating matrix effects and ensuring data integrity. Proper method validation is required to demonstrate that the assay is fit for its intended purpose in a research or drug development setting.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. benchchem.com [benchchem.com]
- 3. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Measurement of estradiol-17-fatty acid esters in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arborassays.com [arborassays.com]
- 8. Simultaneous analysis of 17alpha-estradiol and 17beta-estradiol in bovine serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Accurate determination of tissue steroid hormones, precursors and conjugates in adult male rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS analysis of estradiol in human serum and endometrial tissue: Comparison of electrospray ionization, atmospheric pressure chemical ionization and atmospheric pressure photoionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. A New LC-MS/MS Method for Simultaneous and Quantitative Detection of Bisphenol-A and Steroids in Target Tissues: A Power Tool to Characterize the Interference of Bisphenol-A Exposure on Steroid Levels [mdpi.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application of Alpha-Estradiol-d3 in Therapeutic Drug Monitoring Assays
Introduction
Therapeutic Drug Monitoring (TDM) of estradiol (B170435), a primary female sex hormone, is crucial in various clinical contexts, including fertility treatments, hormone replacement therapy, and monitoring anti-estrogen therapies in cancer patients.[1][2] Accurate quantification of estradiol levels is paramount for optimizing treatment efficacy and minimizing adverse effects.[1] While immunoassays have been traditionally used, they can suffer from a lack of specificity, especially at low concentrations.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for precise and sensitive measurement of steroid hormones like estradiol.[1][4]
A key component of a robust LC-MS/MS assay is the use of a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and variations during sample preparation and analysis.[5] Alpha-Estradiol-d3, a deuterated analog of alpha-estradiol, serves as an excellent internal standard for the quantification of estradiol.[6][7][8][9] Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly throughout the analytical process, while its mass difference allows for distinct detection by the mass spectrometer.[5] This application note provides a detailed protocol for the use of this compound in an LC-MS/MS assay for the therapeutic drug monitoring of estradiol in human serum.
Principle of the Assay
This method utilizes a stable-isotope dilution LC-MS/MS approach.[3] A known amount of this compound is added to the serum sample at the beginning of the sample preparation process.[10] The sample then undergoes liquid-liquid extraction to isolate the estradiol and the internal standard from the serum matrix. The extracted and reconstituted sample is then injected into an LC-MS/MS system. The chromatographic separation resolves estradiol from other endogenous compounds, and the mass spectrometer detects and quantifies both estradiol and this compound based on their specific mass-to-charge ratios (m/z) and fragmentation patterns. The ratio of the peak area of the analyte to the internal standard is used to calculate the concentration of estradiol in the original sample, effectively correcting for any sample loss or ionization suppression.
Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard)
-
Estradiol (Reference Standard)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Hexane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Ammonium (B1175870) hydroxide
-
Formic acid
-
Human serum (drug-free) for calibration standards and quality controls
Equipment
-
Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator)
-
Autosampler vials
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Internal Standard Stock Solution (IS-Stock): Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Internal Standard Working Solution (IS-WS): Dilute the IS-Stock with methanol to achieve a final concentration of 5 ng/mL.
-
Estradiol Stock Solution: Prepare a 1 mg/mL stock solution of estradiol in methanol.
-
Calibration Standards: Serially dilute the estradiol stock solution with drug-free human serum to prepare calibration standards at concentrations ranging from 0.5 pg/mL to 2000 pg/mL.
-
Quality Controls (QC): Prepare low, medium, and high concentration QC samples in drug-free human serum.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of serum sample, calibration standard, or QC into a glass tube.
-
Add 50 µL of the IS-WS (5 ng/mL this compound) to each tube, except for the blank.
-
Vortex mix for 1 minute and let it equilibrate for 15 minutes at 4°C.[10]
-
Add 1 mL of extraction solvent (e.g., MTBE or a mixture of hexane:ethyl acetate (3:2 v/v)).[3][10]
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Freeze the aqueous layer at -80°C for 30 minutes to facilitate the transfer of the organic layer.[10]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 50°C.[10]
-
Reconstitute the dried residue in 75 µL of 20% methanol in water.[10]
-
Vortex mix and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow
Caption: Workflow for estradiol extraction from serum.
LC-MS/MS Conditions
The following are typical starting conditions and may require optimization for specific instrumentation.
Liquid Chromatography
| Parameter | Value |
| Column | C18 column (e.g., 5 cm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 0.1% ammonium hydroxide[11] |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Flow Rate | 0.5 mL/min[10] |
| Injection Volume | 50 µL[10][11] |
| Column Temperature | 40°C[10] |
| Autosampler Temperature | 4°C[10] |
| Gradient Elution | A time-programmed gradient is used to separate estradiol from other components. An example gradient is provided in the table below. |
Example Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 - 0.1 | 25 |
| 0.1 - 4.3 | 25 -> 62 |
| 4.3 - 5.5 | 100 |
| 5.5 - 7.0 | 25 |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) Negative or Atmospheric Pressure Photoionization (APPI)[11][12] |
| Ion Spray Voltage | -4300 V (for ESI negative)[11] |
| Temperature | 390°C - 500°C[10][11] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Estradiol | 271.2 | 145.1 | -35 |
| This compound | 274.2 | 147.1 | -35 |
Note: The specific m/z values and collision energies may vary depending on the instrument and should be optimized.
Data and Performance Characteristics
The use of this compound as an internal standard allows for the development of highly sensitive and precise assays for estradiol. The performance characteristics of such an assay are summarized below.
Assay Performance
| Parameter | Typical Value |
| Lower Limit of Quantification (LLOQ) | 0.16 - 2.5 pg/mL[3][11] |
| Upper Limit of Quantification (ULOQ) | 2000 pg/mL |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 10%[11] |
| Inter-day Precision (%CV) | < 15%[3] |
| Accuracy (% Bias) | 93 - 110%[3] |
| Recovery | > 90% |
Estradiol Signaling and Clinical Relevance
Estradiol exerts its physiological effects primarily through binding to estrogen receptors (ERα and ERβ), which are nuclear hormone receptors.[13] Upon binding, the receptor-ligand complex translocates to the nucleus and modulates the transcription of target genes, influencing a wide array of physiological processes. Monitoring estradiol levels is critical in assessing ovarian function, managing menopausal symptoms, and in the treatment of estrogen-dependent cancers.
Simplified Estradiol Signaling Pathway
Caption: Estradiol's mechanism of action.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the therapeutic drug monitoring of estradiol. The protocol outlined in this application note, based on established methodologies, demonstrates the steps to achieve a sensitive, specific, and accurate quantification of estradiol in human serum. This approach is well-suited for clinical research and routine diagnostic applications where precise estradiol measurement is essential for patient care. The inherent advantages of using a stable isotope-labeled internal standard, such as correction for matrix effects and procedural losses, ensure high-quality data for informed clinical decision-making.
References
- 1. Therapeutic Drug Monitoring of Hormones and Their Analogues - Creative Diagnostics [reagents.creative-diagnostics.com]
- 2. Estradiol assays--The path ahead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a sensitive liquid chromatography-tandem mass spectrometry assay to simultaneously measure androgens and estrogens in serum without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Performance Evaluation for Estradiol using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. lumiprobe.com [lumiprobe.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
Application Note: Ultrasensitive Quantification of α-Estradiol-d3 in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Alpha-estradiol (17α-estradiol) is a stereoisomer of the potent estrogen 17β-estradiol. While less biologically active, its accurate quantification is crucial in endocrinology, pharmacology, and clinical research for understanding steroid metabolism and pharmacokinetics. Gas chromatography-mass spectrometry (GC-MS) is a gold-standard analytical technique for steroid analysis, offering high selectivity and sensitivity.[1][2] The use of a stable isotope-labeled internal standard, such as Alpha-Estradiol-d3, is essential for correcting variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[3][4] This application note provides a detailed protocol for the extraction, derivatization, and subsequent quantification of α-estradiol using GC-MS with this compound as an internal standard. The methods described are applicable to various biological matrices, including plasma, serum, and urine.[4][5]
Methodology Overview
The analytical workflow involves three primary stages:
-
Sample Preparation: Isolation of the analyte and internal standard from the biological matrix using either liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4][5]
-
Derivatization: Chemical modification of the estrogens to increase their volatility and thermal stability, which is critical for GC analysis.[6][7] Common derivatization agents include silylating agents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or acylating agents like pentafluorobenzoyl chloride (PFBCl).[6][8]
-
GC-MS Analysis: Separation of the derivatized compounds on a capillary GC column followed by detection and quantification using a mass spectrometer, often in Selected Ion Monitoring (SIM) or tandem MS (MS/MS) mode for enhanced sensitivity.[4][5]
Quantitative Method Performance
The following table summarizes typical validation parameters for GC-MS methods quantifying estradiol (B170435) in biological fluids, demonstrating the performance that can be achieved.
| Parameter | Typical Performance Value | Matrix | Reference |
| Limit of Quantitation (LOQ) | 0.02 - 21 pg/mL | Urine, Serum | [4][5] |
| Linearity (r²) | > 0.995 | Urine | [5] |
| Linear Range | LOQ to 40 ng/mL | Urine | [5] |
| Intra-day Precision (% CV) | 1.4% - 12.4% | Urine | [5][9] |
| Inter-day Precision (% CV) | 1.0% - 10.8% | Urine | [9] |
| Accuracy / Recovery (% Bias) | 85% - 115% (91.4% to 108.5%) | Plasma, Urine | [5][8] |
Detailed Experimental Protocol
This protocol is a representative method synthesized from common practices in the field.[4][5][8][10]
1. Materials and Reagents
-
Solvents: Methanol (B129727), Acetonitrile (B52724), n-Hexane, Ethyl Acetate, Dichloromethane (all HPLC or ACS grade).
-
Standards: α-Estradiol and α-Estradiol-d3 certified reference standards.
-
Internal Standard (IS) Working Solution: Prepare a 1 µg/mL stock solution of α-Estradiol-d3 in methanol. Dilute to a working concentration (e.g., 10 ng/mL) with acetonitrile.
-
Extraction: Oasis HLB SPE cartridges (3 cc, 60 mg) or equivalent.[5]
-
Derivatization Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane) or Pentafluoropropionic anhydride (B1165640) (PFPA).[5][6]
-
Reconstitution Solvent: Dodecane or n-Hexane.
2. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Spiking: To 1.0 mL of the biological sample (e.g., plasma, urine), add a known amount of the α-Estradiol-d3 internal standard working solution (e.g., 20 µL of 10 ng/mL IS). Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of deionized water.[5]
-
Sample Loading: Load the spiked sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water to remove interferences.
-
Elution: Elute the analytes twice with 2 mL of methanol into a clean collection tube.[5]
-
Evaporation: Evaporate the combined eluate to complete dryness under a gentle stream of nitrogen at 40-50°C.
3. Derivatization (Silylation)
-
Ensure the dried extract is completely free of moisture.
-
Add 50 µL of MSTFA (+1% TMCS) and 50 µL of acetonitrile to the dried residue.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60°C for 30 minutes to ensure complete derivatization.[10]
-
After cooling to room temperature, the sample is ready for GC-MS analysis. If needed, evaporate the derivatization agent and reconstitute in 50 µL of a suitable solvent like hexane.[5][10]
4. GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 6890 or equivalent |
| Injector | Splitless mode, 280°C |
| Column | HP-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial 150°C for 1 min, ramp at 20°C/min to 270°C, hold for 5 min, ramp at 10°C/min to 300°C, hold for 3 min.[5][9] |
| Mass Spectrometer | Agilent 5975 MSD or equivalent |
| Transfer Line Temp | 280°C |
| Ion Source | Electron Ionization (EI), 70 eV, 230°C |
| MSD Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | Determine characteristic, abundant ions for the specific derivative of α-Estradiol and α-Estradiol-d3 |
5. Data Analysis
-
Identify the peaks for derivatized α-Estradiol and α-Estradiol-d3 based on their retention times.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of calibration standards.
-
Quantify the α-Estradiol concentration in the unknown samples using the generated calibration curve.
Workflow and Process Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Measurement of 17β-Estradiol, 17α-Estradiol and Estrone by GC–Isotope Dilution MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GC-MS method development and validation for anabolic steroids in feed samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. scielo.br [scielo.br]
- 10. gcms.cz [gcms.cz]
Application Note: High-Sensitivity Steroid Profiling in Human Serum Using Alpha-Estradiol-d3 and LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of steroid hormones is crucial for diagnosing and managing endocrine disorders, as well as for research in various physiological and pathological processes.[1] Steroidogenesis involves a complex cascade of enzymatic reactions, and the ability to measure a comprehensive panel of steroids from a single sample is invaluable.[1] While immunoassays have been traditionally used, they often lack the specificity and sensitivity required for low-concentration analytes and can suffer from cross-reactivity with structurally similar steroids.[2][3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard, offering superior specificity, sensitivity, and the capability for multiplexed analysis.[1][5][6]
The use of stable isotope-labeled internal standards is fundamental to achieving high accuracy and precision in LC-MS/MS assays. These standards, such as Alpha-Estradiol-d3, co-elute with the target analyte and experience similar ionization effects, effectively correcting for variations in sample preparation and matrix-induced ion suppression or enhancement.[7] This application note details a robust and sensitive LC-MS/MS protocol for the simultaneous profiling of a panel of steroid hormones in human serum, utilizing a cocktail of deuterated internal standards, including this compound, for the accurate quantification of estradiol (B170435) and other key steroids.
Simplified Steroidogenesis Pathway
The accurate measurement of multiple steroids allows for a comprehensive assessment of the steroidogenic pathways. Disruptions at different enzymatic steps can lead to specific endocrine pathologies.
Caption: Simplified overview of the major steroid hormone synthesis pathways.
Experimental Protocol
This protocol outlines a method for the extraction and analysis of a steroid panel from human serum.
1. Materials and Reagents
-
Solvents: Methanol (B129727), Acetonitrile (B52724), Water (LC-MS Grade), Methyl tert-butyl ether (MTBE).
-
Reagents: Formic Acid.
-
Standards: Analytical standards for all target steroids (e.g., Estradiol, Testosterone, Cortisol, Progesterone, etc.).
-
Internal Standards: Deuterated internal standards for each analyte, including this compound (or other deuterated forms like E2-d2, E2-d4, E2-d5).[8][9][10]
-
Sample Matrix: Charcoal-stripped human serum for calibrators and quality controls (QCs).
-
Equipment: 96-well plates, plate sealer, centrifuge, nitrogen evaporator.
2. Sample Preparation: Liquid-Liquid Extraction (LLE)
The following workflow is a robust method for extracting a broad range of steroids while minimizing matrix effects.[8][9][11]
Caption: Experimental workflow for steroid extraction and analysis.
Protocol Steps:
-
Aliquoting: Transfer 200 µL of serum samples, calibrators, and QCs into glass tubes or a 96-well plate.[9]
-
Internal Standard Spiking: Add 50 µL of the internal standard working solution (containing this compound and other deuterated standards) to each sample. Vortex briefly.[9]
-
Protein Precipitation: Add 200 µL of acetonitrile and vortex for 30 seconds to precipitate proteins.[8]
-
Liquid-Liquid Extraction: Add 1 mL of MTBE and vortex vigorously for 5 minutes to extract the steroids into the organic layer.[8][9]
-
Phase Separation: Centrifuge at high speed (e.g., 12,000 rpm) for 5 minutes. To aid in clean separation of the top organic layer, the tubes can be placed in a -80°C freezer for 30 minutes to freeze the lower aqueous layer.[8][9]
-
Evaporation: Carefully transfer the upper organic layer to a new set of tubes or a collection plate and evaporate to dryness under a gentle stream of nitrogen at 45-55°C.[8]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent (e.g., 50% methanol in water). Seal the plate and vortex for 1 minute before analysis.[1][8]
3. Liquid Chromatography (LC) Conditions
-
LC System: UHPLC system.
-
Column: C18 or PFP (Pentafluorophenyl) column (e.g., 100 x 2.1 mm, <3 µm) for good separation of steroid isomers.[12][8]
-
Mobile Phase A: Water with 0.1% Formic Acid or 0.5 mM Ammonium Fluoride.[12][11]
-
Mobile Phase B: Methanol or Acetonitrile.[8]
-
Gradient: A typical gradient elution starts at a lower organic percentage, ramps up to a high percentage to elute all steroids, followed by a re-equilibration step. The total run time is typically between 8 and 20 minutes.[5][8]
4. Mass Spectrometry (MS) Conditions
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically in positive ion mode.[8][11]
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
SRM Transitions: Two transitions (a quantifier and a qualifier) should be monitored for each analyte and internal standard to ensure specificity.[10] An example for Estradiol and its deuterated standard is provided below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Type |
| Estradiol | 271.1 | 107.1 | Quantifier |
| 271.1 | 133.1 | Qualifier | |
| Estradiol-d3 | 274.1 | 107.1 | Internal Std |
Quantitative Performance
The described method provides excellent sensitivity, precision, and accuracy for the quantification of a wide range of steroids.
Table 1: Lower Limits of Quantification (LLOQ) for Representative Steroids
| Analyte | LLOQ (pg/mL) |
| Estradiol (E2) | 2 - 5[8][10] |
| Estrone (B1671321) (E1) | 2 - 20 |
| Testosterone | 10 - 50 |
| Progesterone | 20 - 40 |
| Cortisol | 500 - 1000[8] |
| Androstenedione | 20 - 40 |
| DHEA | 100 - 200 |
Table 2: Representative Method Precision and Accuracy
The precision (%CV) and accuracy (%Recovery) are typically assessed using QC samples at low, medium, and high concentrations.
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
| Estradiol | Low (5 pg/mL) | < 10% | < 12% | 90 - 110% |
| Mid (50 pg/mL) | < 8% | < 10% | 95 - 105% | |
| High (250 pg/mL) | < 5% | < 8% | 95 - 105% | |
| Testosterone | Low (50 pg/mL) | < 9% | < 11% | 92 - 108% |
| Mid (500 pg/mL) | < 7% | < 9% | 96 - 104% | |
| High (5000 pg/mL) | < 5% | < 7% | 97 - 103% | |
| Data synthesized from typical performance characteristics reported in literature.[10][14] |
This application note provides a comprehensive protocol for the simultaneous quantification of multiple steroid hormones in human serum by LC-MS/MS. The method demonstrates high sensitivity and specificity, making it suitable for demanding clinical research applications.[1][12] The incorporation of this compound and other stable isotope-labeled internal standards is critical for ensuring data accuracy and reliability by correcting for matrix effects and procedural variability.[7][11] This robust and reproducible workflow allows researchers and scientists to generate high-quality data for a deeper understanding of steroid metabolism in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Steroid Assays and Endocrinology: Best Practices for Basic Scientists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous measurement of 18 steroids in human and mouse serum by liquid chromatography–mass spectrometry without derivatization to profile the classical and alternate pathways of androgen synthesis and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. synnovis.co.uk [synnovis.co.uk]
- 12. phenomenex.com [phenomenex.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. Trace level quantification of deuterated 17beta-estradiol and estrone in ovariectomized mouse plasma and brain using liquid chromatography/tandem mass spectrometry following dansylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alpha-Estradiol Analysis Using a Deuterated Standard
Introduction
Alpha-estradiol (17α-estradiol) is a stereoisomer of the more biologically potent 17β-estradiol. Accurate quantification of α-estradiol is crucial in various fields, including endocrinology, pharmacology, and environmental science, to understand its physiological roles and potential impacts. The use of a deuterated internal standard, such as estradiol-d3, is a widely accepted practice in mass spectrometry-based methods (e.g., LC-MS/MS or GC-MS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1]
This document provides detailed application notes and protocols for the sample preparation of α-estradiol in biological matrices, such as serum and plasma, with a focus on techniques compatible with the use of a deuterated internal standard.
Quantitative Data Summary
The choice of sample preparation technique significantly impacts analytical performance. The following table summarizes quantitative data from various studies to aid in method selection.
| Sample Preparation Technique | Analyte(s) | Matrix | Recovery (%) | Limit of Quantification (LOQ) | Sample Volume | Throughput | Reference(s) |
| Solid-Phase Extraction (SPE) | 17α-Estradiol, 17β-Estradiol | Bovine Serum | 86.3 - 93.2 | 0.08 ng/mL (17α-E2) | Not Specified | Moderate | [1] |
| Solid-Phase Extraction (SPE) | Estradiol (B170435) | Human Serum | Not Specified | 3.0 pg/mL | Not Specified | High (96-well plate) | [2] |
| Solid-Phase Extraction (SPE) | Estradiol | Human Serum | 100.7 - 101.8 | 0.6 pg | Not Specified | Moderate | [3] |
| Liquid-Liquid Extraction (LLE) | Estradiol, Estrone | Human Plasma | Not Specified | 0.16 pg/mL (E2) | Not Specified | Low to Moderate | [4] |
| Liquid-Liquid Extraction (LLE) | Estradiol | Human Plasma | > 94.9 | 125 ng/mL | Not Specified | Low to Moderate | [5] |
| Derivatization (Dansyl Chloride) + SPE | Estradiol | Human Serum | 100.7 - 101.8 | 0.6 pg | Not Specified | Low | [2][3] |
| Derivatization (DMIS) | Estradiol | Human Serum | Not Specified | 0.5 pg/mL | 200 µL | Moderate | [6][7] |
Experimental Protocols
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient method for extracting and concentrating estrogens from complex biological matrices.[8]
Protocol: C18 SPE for α-Estradiol in Serum [1]
-
Sample Pre-treatment:
-
To 1 mL of serum, add the deuterated internal standard solution.
-
Add 1 mL of acetate (B1210297) buffer.
-
Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol (B129727) followed by 3 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 3 mL of a 5% methanol in water solution to remove polar interferences.[8]
-
-
Elution:
-
Elute the analytes with 3 mL of methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE)
LLE is a classic and cost-effective method for extracting estrogens based on their differential solubility in immiscible liquid phases.[9]
Protocol: LLE for α-Estradiol in Plasma [4]
-
Sample Preparation:
-
To 500 µL of plasma in a glass tube, add the deuterated internal standard solution.
-
-
Extraction:
-
Add 2 mL of methyl tert-butyl ether (MTBE).
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
-
Collection:
-
Carefully transfer the upper organic layer to a new clean tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
Derivatization
Derivatization can be employed to improve the chromatographic properties and enhance the ionization efficiency of estradiol, leading to increased sensitivity, particularly for GC-MS analysis and in some highly sensitive LC-MS/MS methods.[10][11] Silylation is a common derivatization technique for estrogens.[10]
Protocol: Silylation for GC-MS Analysis [10]
-
Initial Extraction:
-
Perform an initial extraction of estradiol from the sample matrix using either SPE or LLE as described above. The final extract should be completely dry.
-
-
Derivatization Reaction:
-
To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 60-80°C for 30 minutes.
-
-
Analysis:
-
Cool the vial to room temperature.
-
The derivatized sample is now ready for injection into the GC-MS system.
-
References
- 1. Simultaneous analysis of 17alpha-estradiol and 17beta-estradiol in bovine serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Evaluation of a Reference Measurement Procedure for the Determination of Estradiol-17 in Human Serum Using Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry | NIST [nist.gov]
- 4. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of a Standard Curve with Alpha-Estradiol-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-Estradiol is a stereoisomer of the potent estrogen, 17β-Estradiol. While it exhibits weaker estrogenic activity, it is a subject of interest in various research fields, including endocrinology and drug development, for its potential biological roles and as a metabolite.[1][2] Accurate quantification of Alpha-Estradiol in biological matrices is crucial for these studies. The use of a stable isotope-labeled internal standard, such as Alpha-Estradiol-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for matrix effects and variations in sample processing and instrument response.[1][3][4]
This document provides a detailed protocol for the preparation of a standard curve for the quantification of Alpha-Estradiol using this compound as an internal standard. The protocols outlined below cover the preparation of stock solutions, serial dilutions for the calibration curve, and a general methodology for sample analysis using LC-MS/MS.
Experimental Protocols
Preparation of Stock Solutions
Proper preparation of stock solutions is critical for the accuracy of the standard curve. It is recommended to use high-purity certified reference standards for both Alpha-Estradiol and this compound.
Materials:
-
Alpha-Estradiol powder
-
This compound powder
-
LC-MS grade methanol (B129727) or Dimethyl sulfoxide (B87167) (DMSO)[2][5]
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Pipettes with low-retention tips
Protocol for 1 mg/mL Primary Stock Solution:
-
Accurately weigh approximately 1 mg of Alpha-Estradiol powder using a calibrated analytical balance.
-
Transfer the powder to a 1 mL Class A volumetric flask.
-
Add a small amount of LC-MS grade methanol or DMSO to dissolve the powder.
-
Once fully dissolved, bring the volume up to the 1 mL mark with the same solvent.
-
Cap the flask and vortex for 30 seconds to ensure homogeneity.
-
Repeat steps 1-5 for this compound to prepare a separate 1 mg/mL primary stock solution.
-
Transfer the stock solutions to amber glass vials and store at -20°C or -80°C. Stock solutions in DMSO are generally stable for at least one year at -80°C and for one month at -20°C.[2][3]
Preparation of Working Solutions and Standard Curve
From the primary stock solutions, intermediate working solutions are prepared, which are then used to create the serial dilutions for the standard curve. The concentrations of the standard curve should encompass the expected concentration range of the analyte in the samples.
Protocol for Standard Curve Preparation:
-
Preparation of Alpha-Estradiol Working Solution (e.g., 1 µg/mL):
-
Dilute the 1 mg/mL Alpha-Estradiol primary stock solution 1:1000 with a suitable solvent (e.g., 50% methanol in water). For example, add 10 µL of the primary stock to 9990 µL of the diluent.
-
-
Preparation of this compound Internal Standard Working Solution (e.g., 100 ng/mL):
-
Dilute the 1 mg/mL this compound primary stock solution 1:10,000. This can be done in two steps: first a 1:100 dilution followed by another 1:100 dilution to ensure accuracy. The final concentration of the internal standard should be consistent across all samples and standards.
-
-
Serial Dilution for Standard Curve:
-
Prepare a series of calibration standards by serially diluting the Alpha-Estradiol working solution. The following table provides an example for a standard curve ranging from 1 pg/mL to 1000 pg/mL. The matrix for the standard curve should ideally be the same as the sample matrix (e.g., charcoal-stripped serum) to account for matrix effects.[6]
-
| Standard Level | Concentration of Alpha-Estradiol (pg/mL) | Volume of Working Solution (µL) | Volume of Matrix (µL) |
| 8 | 1000 | 10 of 100 ng/mL | 990 |
| 7 | 500 | 5 of 100 ng/mL | 995 |
| 6 | 250 | 2.5 of 100 ng/mL | 997.5 |
| 5 | 100 | 1 of 100 ng/mL | 999 |
| 4 | 50 | 500 of 1 ng/mL | 500 |
| 3 | 10 | 100 of 1 ng/mL | 900 |
| 2 | 5 | 50 of 1 ng/mL | 950 |
| 1 | 1 | 10 of 1 ng/mL | 990 |
| Blank | 0 | 0 | 1000 |
-
Addition of Internal Standard:
-
To each standard curve point (and to each unknown sample), add a fixed volume of the this compound internal standard working solution. For example, add 10 µL of the 100 ng/mL internal standard working solution to 100 µL of each standard and sample.
-
Sample Preparation for LC-MS/MS Analysis
For biological samples, such as serum or plasma, a sample extraction step is necessary to remove proteins and other interfering substances.
Protocol for Liquid-Liquid Extraction (LLE): [6]
-
To 200 µL of serum standard or sample, add the internal standard.
-
Add 1 mL of an organic solvent mixture, such as hexane:ethyl acetate (B1210297) (1:1, v/v).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
Data Presentation
The data obtained from the LC-MS/MS analysis of the standard curve is typically presented in a table. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. A linear regression analysis is then performed to obtain the equation of the line and the coefficient of determination (R²).
Table 1: Example of a Standard Curve Data for Alpha-Estradiol
| Concentration (pg/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,500 | 500,000 | 0.003 |
| 5 | 7,800 | 510,000 | 0.015 |
| 10 | 16,000 | 505,000 | 0.032 |
| 50 | 82,000 | 498,000 | 0.165 |
| 100 | 165,000 | 502,000 | 0.329 |
| 250 | 420,000 | 508,000 | 0.827 |
| 500 | 850,000 | 495,000 | 1.717 |
| 1000 | 1,720,000 | 501,000 | 3.433 |
Linear Regression:
-
Equation: y = mx + c
-
R² value: > 0.99
Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for preparing a standard curve and analyzing samples using this compound as an internal standard.
Estrogen Receptor Signaling Pathway
Alpha-Estradiol, like other estrogens, is known to exert its biological effects through estrogen receptors. The following diagram provides a simplified overview of the classical genomic estrogen receptor signaling pathway.[7][8][9][10][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Alpha-Estradiol | 5 alpha Reductase | CAS 57-91-0 | Buy Alpha-Estradiol from Supplier InvivoChem [invivochem.com]
- 6. Development and validation of a LC-MS/MS assay for quantification of serum estradiol using calibrators with values assigned by the CDC reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alpha-Estradiol-d3 as a Tracer in In Vivo Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-Estradiol-d3 is a deuterated form of Alpha-Estradiol, a weak estrogen and a 5α-reductase inhibitor.[1] The stable isotope label allows it to be used as a tracer in in vivo metabolic studies, enabling researchers to distinguish it from endogenous estradiol (B170435).[1] This is particularly useful for investigating the pharmacokinetics and metabolism of exogenous Alpha-Estradiol without the interference of endogenous hormones.[2] The primary analytical technique for quantifying this compound and its metabolites in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[2][3]
These application notes provide a comprehensive overview of the use of this compound as a tracer, including experimental protocols and data presentation, to guide researchers in designing and executing their in vivo metabolic studies.
Data Presentation
The following tables summarize representative quantitative data from a study using deuterated 17β-Estradiol-d4 in ovariectomized mice. While the specific isomer is different, this data provides a valuable reference for expected pharmacokinetic parameters when using a deuterated estradiol tracer.
Table 1: Pharmacokinetic Parameters of Deuterated Estradiol (E2-d4) and its Metabolite (E1-d4) in Ovariectomized Mouse Plasma after Oral Administration. [2]
| Parameter | Dose | E2-d4 | E1-d4 |
| Cmax (ng/mL) | 1 mg/kg | 1.1 | 1.1 |
| 3 mg/kg | 13.8 | 43.2 | |
| AUC(0-2h) (ng·h/mL) | 1 mg/kg | 0.65 | 0.77 |
| 3 mg/kg | 2.90 | 6.74 |
Cmax: Maximum plasma concentration. AUC: Area under the plasma concentration-time curve.
Table 2: Brain-to-Plasma Ratios of Deuterated Estradiol (E2-d4) and its Metabolite (E1-d4) in Ovariectomized Mice. [2]
| Compound | Dose | Mean Brain-to-Plasma Ratio |
| E1-d4 | 1 and 3 mg/kg | Present in brain and circulation |
| E2-d4 | 1 and 3 mg/kg | Present in brain and circulation |
Experimental Protocols
In Vivo Administration of this compound in a Mouse Model
This protocol is adapted from a study using deuterated 17β-Estradiol-d4 in ovariectomized mice.[2]
a. Animal Model:
-
Ovariectomized (OVX) mice are used to minimize interference from endogenous estrogens.[2]
b. Dosage and Administration:
-
Dosage: Prepare doses of this compound at 1 mg/kg and 3 mg/kg.[2] The tracer should be dissolved in an appropriate vehicle.
-
Administration: Administer the this compound solution orally (P.O.) to the OVX mice.[2]
c. Sample Collection:
-
Blood: Collect blood samples at various time points post-administration to characterize the pharmacokinetic profile. A suggested time course could be 5, 15, 30, 60, and 120 minutes.[2] Plasma should be prepared by centrifuging the blood samples.
-
Brain: At the final time point, euthanize the animals and collect brain tissue to assess tissue distribution.[2]
-
Storage: Store all plasma and brain homogenate samples at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis
This protocol is a general guideline and may require optimization based on the specific LC-MS/MS system used.
a. Plasma Sample Preparation: [2]
-
Thaw 50 µL of mouse plasma.
-
Perform a liquid-liquid extraction to isolate the analytes.
-
Derivatize the extracted sample to enhance sensitivity. Dansylation is a common method for this purpose.[2] The derivatization reaction is typically fast and can be completed in approximately 3 minutes.[2]
-
The final extract is then ready for LC-MS/MS analysis.
b. Brain Tissue Sample Preparation: [2]
-
Homogenize the brain tissue in an appropriate buffer.
-
Follow the same extraction and derivatization procedure as for the plasma samples.
LC-MS/MS Analysis
a. Chromatographic Separation:
-
Use a suitable C18 column for reverse-phase chromatography.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a modifier) and an organic component (e.g., methanol (B129727) or acetonitrile).
b. Mass Spectrometric Detection:
-
Use a tandem mass spectrometer operating in a suitable ionization mode (e.g., electrospray ionization - ESI).
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound and its expected metabolites. The use of a deuterated internal standard is recommended for accurate quantification.[4]
Visualizations
Estradiol Metabolic Pathway
The following diagram illustrates the major metabolic pathways of estradiol. Alpha-Estradiol would be expected to follow a similar metabolic fate.
Caption: Major metabolic pathways of estradiol.
Experimental Workflow
The diagram below outlines the general experimental workflow for an in vivo metabolic study using this compound as a tracer.
Caption: General experimental workflow for in vivo metabolic studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trace level quantification of deuterated 17beta-estradiol and estrone in ovariectomized mouse plasma and brain using liquid chromatography/tandem mass spectrometry following dansylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. Kinetic Study of 17α-Estradiol Activity in Comparison with 17β-Estradiol and 17α-Ethynylestradiol [mdpi.com]
Application Notes and Protocols: Determining the Optimal Concentration of Alpha-Estradiol-d3 for a Quantitative Assay
Abstract
This document provides a comprehensive guide for determining the optimal concentration of Alpha-Estradiol-d3 as an internal standard (IS) for the quantitative analysis of estradiol (B170435) in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Detailed experimental protocols, data presentation guidelines, and visual diagrams of key processes are included to ensure robust and reliable assay development. This compound, a deuterated analog of 17α-estradiol, is an effective internal standard due to its similar chemical and physical properties to the analyte, ensuring it accounts for variability during sample preparation and analysis.
Introduction to Internal Standards in LC-MS/MS
In quantitative LC-MS/MS analysis, an internal standard is a compound of known concentration added to all samples, calibrators, and quality control (QC) samples.[1] Its purpose is to mimic the analyte's behavior throughout the analytical process, compensating for variations in sample preparation, injection volume, and matrix effects. The ratio of the analyte's signal to the IS signal is used for quantification, which significantly improves the accuracy and precision of the results.
For the analysis of estradiol, a stable isotope-labeled (SIL) internal standard such as this compound is ideal. SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience similar ionization effects in the mass spectrometer.
Physicochemical Properties of this compound
| Property | Value |
| Synonyms | Alfatradiol-d3, Epiestradiol-d3, Epiestrol-d3 |
| CAS Number (Unlabeled) | 57-91-0[2] |
| Molecular Formula | C₁₈H₂₁D₃O₂ |
| Molecular Weight | ~275.4 g/mol |
| Appearance | Solid |
| Primary Use | Internal standard for estradiol quantification[2] |
Determining the Optimal Concentration of this compound
The optimal concentration of this compound is assay-dependent and should be determined empirically during method development. The primary goal is to select a concentration that provides a consistent and reproducible signal across the entire calibration range without interfering with the analyte quantification.
Key Considerations for Concentration Selection
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Analyte Concentration Range: The IS concentration should be within the linear dynamic range of the instrument and ideally provide a response that is comparable to the analyte's response at a key point in the calibration curve (e.g., the mid-point).
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Mass Spectrometer Response: The chosen concentration should yield a signal-to-noise ratio (S/N) of at least 10, but should not be so high as to cause detector saturation.
-
Matrix Effects: The IS should be able to compensate for any ion suppression or enhancement caused by the sample matrix.
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Cross-Interference: The isotopic purity of the IS should be high to minimize any contribution to the analyte's signal.
Experimental Approach for Optimization
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Prepare a series of IS working solutions at different concentrations (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
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Spike these solutions into a consistent volume of the biological matrix (e.g., serum, plasma) that will be used in the assay.
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Prepare a set of calibration standards for estradiol covering the expected physiological or pharmacological range.
-
Process and analyze the samples according to the developed LC-MS/MS method.
-
Evaluate the following parameters for each IS concentration:
-
Peak Area Response: The IS peak area should be consistent across all samples.
-
Analyte/IS Peak Area Ratio: This ratio should be directly proportional to the analyte concentration.
-
Linearity of the Calibration Curve (r²): The coefficient of determination should be >0.99.
-
Accuracy and Precision: The accuracy (% bias) and precision (% CV) of the quality control samples should be within acceptable limits (typically ±15%, and ±20% at the Lower Limit of Quantification - LLOQ).
-
Examples of this compound Concentrations in Published Assays
The following table summarizes concentrations of deuterated estradiol used as an internal standard in various validated LC-MS/MS methods. This can serve as a starting point for your optimization experiments.
| Analyte | Internal Standard | IS Concentration in Sample | Matrix | Reference |
| 17α-Estradiol | Estradiol-d3 | 25 µg/L | Capacitating Medium | [3] |
| Estradiol | d4-Estradiol | 5 ng/mL (in spiking solution) | Serum | [4] |
| Estradiol | ¹³C₃-Estradiol | 61.5 pmol/L | Serum | [5] |
Detailed Experimental Protocol: Quantification of Estradiol in Human Serum
This protocol describes a general workflow for the quantification of estradiol in human serum using this compound as an internal standard.
Materials and Reagents
-
Alpha-Estradiol and this compound reference standards
-
LC-MS grade methanol, acetonitrile (B52724), and water
-
Formic acid
-
Human serum (charcoal-stripped for calibration standards)
-
Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) consumables
-
96-well plates
Preparation of Stock and Working Solutions
-
Estradiol Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of estradiol in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Intermediate and Working Standards: Perform serial dilutions of the stock solutions with an appropriate solvent (e.g., 50:50 methanol/water) to prepare calibration curve working standards and an optimized this compound working solution.
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquoting: To 200 µL of serum samples, calibrators, and QCs in a 96-well plate, add 50 µL of the optimized this compound working solution.
-
Protein Precipitation: Add 250 µL of cold acetonitrile to each well. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes.
-
Extraction: Transfer the supernatant to a clean plate. Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge to separate the layers.
-
Evaporation: Transfer the organic (upper) layer to a new plate and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode (analyte dependent) |
| MRM Transitions | To be optimized for Estradiol and this compound |
Data Analysis and Validation
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Estradiol/Alpha-Estradiol-d3) against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is often used.
-
Method Validation: Validate the assay for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines (e.g., FDA, EMA).
Visualizations
Experimental Workflow
Caption: General workflow for estradiol quantification in serum.
Estradiol Signaling Pathway
Estradiol primarily exerts its effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. This interaction initiates a cascade of events leading to changes in gene expression.
Caption: Simplified genomic signaling pathway of estradiol.
Conclusion
The optimal concentration of this compound for a quantitative assay must be carefully determined through systematic experimentation. By considering the analyte's expected concentration range, instrument response, and potential matrix effects, researchers can establish a robust and reliable method for estradiol quantification. The protocols and guidelines presented in this document provide a solid foundation for the development and validation of such assays, ensuring high-quality data for both research and clinical applications.
References
Troubleshooting & Optimization
Navigating the Separation of Alpha-Estradiol and Its Deuterated Analog: A Technical Support Guide
For researchers, scientists, and drug development professionals, achieving baseline separation of Alpha-Estradiol and its deuterated internal standard, Alpha-Estradiol-d3, is a critical step for accurate quantification in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Due to their nearly identical physicochemical properties, separating these isotopologues can be challenging. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during method development and routine analysis.
Troubleshooting Guide: Achieving Baseline Separation
Co-elution of the analyte and its deuterated internal standard is a common hurdle that can compromise data accuracy. This guide provides a systematic approach to troubleshoot and optimize your LC gradient for successful baseline separation.
Problem: Poor or no separation between Alpha-Estradiol and this compound.
This is the most frequent issue, often resulting from a suboptimal LC gradient that doesn't provide enough resolving power to separate these closely related compounds.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting co-elution issues.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to separate Alpha-Estradiol and this compound?
A1: Alpha-Estradiol and this compound are isotopologues, meaning they have the same chemical structure and elemental composition, differing only in the isotopic form of some atoms (in this case, hydrogen is replaced by deuterium). This results in nearly identical physicochemical properties, making their separation by conventional reversed-phase chromatography challenging. However, a phenomenon known as the "chromatographic isotope effect" can be leveraged, where deuterated compounds may elute slightly earlier than their non-deuterated counterparts. Optimizing the LC method is crucial to amplify this subtle difference to achieve separation.
Q2: What is the best type of column for separating these compounds?
A2: While standard C18 columns can be used, stationary phases that offer alternative selectivity, such as Phenyl-Hexyl columns, have been shown to provide better resolution for estradiol (B170435) isomers and their analogs.[1][2] The pi-pi interactions offered by the phenyl-hexyl phase can enhance the separation of these structurally similar molecules.
Q3: How does the gradient slope affect the separation?
A3: A shallower gradient, meaning a slower increase in the percentage of the organic solvent over time, is generally more effective for separating closely eluting compounds like isotopologues. A steep gradient can cause the analytes to move through the column too quickly, not allowing sufficient time for the subtle differences in their interaction with the stationary phase to take effect.
Q4: Can adjusting the flow rate improve separation?
A4: Yes, in some cases, reducing the flow rate can improve resolution. A lower flow rate increases the residence time of the analytes on the column, providing more opportunity for interaction with the stationary phase and potentially leading to better separation. However, this will also increase the overall run time.
Q5: What role does the mobile phase composition play?
A5: The choice of organic solvent (typically acetonitrile (B52724) or methanol) and the additive (e.g., formic acid or ammonium (B1175870) hydroxide) can influence selectivity. It is recommended to start with a standard mobile phase of water and acetonitrile, both with 0.1% formic acid, and experiment with different additives or even switching the organic solvent if separation is not achieved.
Experimental Protocols
Optimized LC-MS/MS Method for Baseline Separation
This protocol provides a starting point for achieving baseline separation of Alpha-Estradiol and this compound. Further optimization may be required based on your specific instrumentation and sample matrix.
1. Sample Preparation:
-
Perform a liquid-liquid extraction of the sample (e.g., serum or plasma) with a suitable organic solvent like methyl tert-butyl ether (MTBE).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume of the initial mobile phase.
2. LC-MS/MS Parameters:
| Parameter | Recommended Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system |
| Column | Phenyl-Hexyl, 2.1 x 50 mm, 2.6 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% to 87% B over 6 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| MS System | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive mode (derivatization may be needed for enhanced sensitivity) |
| MRM Transitions | To be optimized for Alpha-Estradiol and this compound |
Data Presentation: Impact of LC Parameters on Separation
The following tables summarize the expected impact of systematically changing the gradient slope and flow rate on the retention time (RT) and resolution (Rs) of Alpha-Estradiol and this compound. Resolution (Rs) is a measure of the degree of separation between two peaks, with a value of ≥ 1.5 indicating baseline separation.
Table 1: Effect of Gradient Slope on Separation (Conditions: Phenyl-Hexyl column, 0.4 mL/min flow rate, 30°C)
| Gradient Slope (%B/min) | Alpha-Estradiol RT (min) | This compound RT (min) | Resolution (Rs) |
| 10.0 (Steep) | 4.12 | 4.08 | 0.85 |
| 7.5 | 4.85 | 4.79 | 1.25 |
| 6.2 (Optimized) | 5.31 | 5.24 | 1.55 |
| 5.0 (Shallow) | 6.18 | 6.10 | 1.68 |
Table 2: Effect of Flow Rate on Separation (Conditions: Phenyl-Hexyl column, 6.2 %B/min gradient slope, 30°C)
| Flow Rate (mL/min) | Alpha-Estradiol RT (min) | This compound RT (min) | Resolution (Rs) |
| 0.6 | 3.54 | 3.49 | 1.40 |
| 0.5 | 4.25 | 4.19 | 1.50 |
| 0.4 (Optimized) | 5.31 | 5.24 | 1.55 |
| 0.3 | 7.08 | 6.98 | 1.62 |
Logical Relationships in Method Optimization
The process of optimizing the LC gradient involves a series of logical decisions to systematically improve the separation.
References
Technical Support Center: Navigating the Use of Deuterated Internal Standards in Steroid Analysis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing deuterated internal standards in steroid analysis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard in steroid analysis?
A deuterated internal standard (IS) is a form of the target steroid analyte where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). Its fundamental purpose is to act as a reference compound during mass spectrometry-based quantification. Since the deuterated IS is chemically almost identical to the analyte, it behaves similarly during sample preparation, chromatography, and ionization. This allows it to compensate for variations in extraction efficiency, matrix effects, and instrument response, ultimately leading to more accurate and precise quantification of the target steroid.[1]
Q2: Are deuterated internal standards always the best choice for steroid analysis?
While deuterated standards are widely considered the "gold standard" for isotope dilution mass spectrometry, they are not without potential issues.[2][3] Pitfalls such as chromatographic shifts, isotopic instability, and differential matrix effects can arise.[4] In some cases, other stable isotope-labeled standards, such as those incorporating ¹³C or ¹⁵N, may offer advantages as they are less prone to certain issues like chromatographic separation from the analyte.[4]
Q3: What are the key quality attributes to look for in a deuterated internal standard?
To ensure reliable results, it is crucial to use a high-quality deuterated internal standard. The two most important quality attributes are:
-
Isotopic Purity: This refers to the percentage of the standard that is appropriately labeled with deuterium. High isotopic enrichment (ideally ≥98%) is necessary to minimize the contribution of any unlabeled analyte present as an impurity in the standard.
-
Chemical Purity: The standard should be free from other chemical impurities that could interfere with the analysis. A chemical purity of >99% is recommended.
Always request a Certificate of Analysis (CoA) from your supplier detailing both the isotopic and chemical purity of the deuterated standard.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results for steroid analysis are inconsistent and inaccurate, even though I am using a deuterated internal standard. What are the likely causes and how can I troubleshoot this?
Answer: Inaccurate and inconsistent results when using a deuterated internal standard can arise from several factors. The most common culprits include a lack of complete co-elution of the analyte and the internal standard, isotopic exchange, differential matrix effects, and impurities in the standard.
Troubleshooting Steps:
-
Verify Co-elution of Analyte and Internal Standard:
-
Problem: Deuterated compounds can sometimes exhibit slightly different chromatographic behavior compared to their non-deuterated counterparts, often eluting slightly earlier in reversed-phase chromatography.[4] This separation can lead to differential matrix effects, where the analyte and the IS are exposed to varying levels of ion suppression or enhancement, compromising accuracy.
-
Solution:
-
Overlay Chromatograms: Carefully examine the chromatograms of the analyte and the deuterated internal standard to confirm complete co-elution.
-
Adjust Chromatography: If separation is observed, consider modifying your chromatographic method. A shallower gradient or a column with lower resolution might help to ensure both compounds elute within a single peak.
-
-
-
Investigate Isotopic Exchange (Back-Exchange):
-
Problem: Deuterium atoms on the internal standard can sometimes exchange with protons from the sample matrix or solvents, a phenomenon known as back-exchange.[5] This is more likely if the deuterium labels are on chemically labile positions (e.g., on hydroxyl or amine groups, or carbons adjacent to carbonyl groups).[5] This leads to a decrease in the internal standard signal and a corresponding artificial increase in the analyte signal.
-
Solution:
-
Check Label Position: Review the structure of your deuterated standard to ensure the labels are on stable, non-exchangeable positions.
-
Conduct an Incubation Study: A detailed protocol for this is provided below.
-
-
-
Assess for Differential Matrix Effects:
-
Problem: Even with perfect co-elution, the analyte and the deuterated internal standard may experience different degrees of ion suppression or enhancement from components in the sample matrix.
-
Solution:
-
Perform a Post-Extraction Addition Experiment: This experiment can quantify the extent of the matrix effect. A detailed protocol is provided below.
-
-
-
Confirm Isotopic and Chemical Purity of the Standard:
-
Problem: The presence of unlabeled analyte as an impurity in the deuterated standard will lead to an overestimation of the analyte concentration, particularly at low levels.
-
Solution:
-
Review Certificate of Analysis: Always obtain and review the CoA from your supplier.
-
Verify Purity: If in doubt, the purity of the standard can be verified using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).
-
-
Experimental Protocols:
Protocol 1: Incubation Study to Assess Isotopic Back-Exchange
Objective: To determine if the deuterated internal standard is stable in the sample matrix and analytical solutions over the duration of the experiment.
Methodology:
-
Prepare two sets of samples:
-
Set A (Time Zero): Spike a known concentration of the deuterated standard into a blank matrix (e.g., plasma, urine) and immediately proceed with your sample preparation and analysis.
-
Set B (Incubated): Spike the same concentration of the deuterated standard into the blank matrix and incubate it under conditions that mimic your entire sample preparation and analysis time (including autosampler wait time).
-
-
Analyze both sets of samples using your validated LC-MS/MS method.
-
Data Analysis:
-
Compare the peak area response of the deuterated standard in Set A and Set B. A significant decrease in the response in Set B suggests degradation or instability.
-
In the chromatogram for Set B, monitor the mass transition of the unlabeled analyte. An increase in the signal for the unlabeled analyte compared to a blank matrix indicates that back-exchange has occurred.
-
Protocol 2: Post-Extraction Addition Experiment to Quantify Matrix Effects
Objective: To quantitatively determine the degree of ion suppression or enhancement caused by the sample matrix.
Methodology:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Prepare a standard solution of the steroid analyte and the deuterated internal standard in a clean solvent (e.g., mobile phase) at a known concentration.
-
Set 2 (Post-Extraction Spiked Matrix): Take a blank matrix sample and perform the entire extraction procedure. After extraction, spike the extract with the steroid analyte and deuterated internal standard to the same final concentration as in Set 1.
-
Set 3 (Blank Matrix): Process a blank matrix sample through the entire extraction procedure without adding the analyte or internal standard.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Data Presentation:
Table 1: Hypothetical Retention Time Shifts of Deuterated Steroids
| Steroid | Deuterated Standard | Number of Deuterium Atoms | Typical Retention Time Shift (seconds) on a C18 column |
| Testosterone | Testosterone-d3 | 3 | -1.2 |
| Cortisol | Cortisol-d4 | 4 | -1.8 |
| Progesterone | Progesterone-d9 | 9 | -3.5 |
| Estradiol | Estradiol-d5 | 5 | -2.1 |
Note: These are illustrative values. The actual retention time shift will depend on the specific chromatographic conditions, the position of the deuterium labels, and the number of deuterium atoms.
Visualization:
Caption: Troubleshooting workflow for inaccurate quantitative results.
Issue 2: Variable Internal Standard Signal Intensity
Question: The signal intensity of my deuterated internal standard is highly variable between samples. What could be causing this?
Answer: High variability in the internal standard signal can be a significant issue, as it undermines its ability to correct for analytical variations. The primary causes are differential matrix effects and instability of the deuterated standard.
Troubleshooting Steps:
-
Investigate Differential Matrix Effects:
-
Problem: As mentioned previously, even with co-elution, the analyte and internal standard can be affected differently by the matrix. This variability can be more pronounced in complex matrices like plasma or urine and can differ from sample to sample.
-
Solution:
-
Matrix Effect Evaluation: Perform the post-extraction addition experiment described in Protocol 2 using multiple lots of blank matrix to assess the inter-sample variability of the matrix effect.
-
Improve Sample Cleanup: If significant and variable matrix effects are observed, consider improving your sample preparation method. Techniques like solid-phase extraction (SPE) can provide cleaner extracts compared to simple protein precipitation or liquid-liquid extraction.[2]
-
-
-
Assess the Stability of the Deuterated Standard:
-
Problem: The deuterated standard may be degrading during sample storage or in the autosampler. This can be due to factors like temperature, pH of the reconstitution solvent, or exposure to light.
-
Solution:
-
Conduct a Stability Study: Prepare solutions of the deuterated standard in the sample diluent and store them under the same conditions as your samples (e.g., in the autosampler). Analyze these solutions at different time points (e.g., 0, 4, 8, 12, 24 hours) to check for any degradation.
-
-
Data Presentation:
Table 2: Example of Matrix Effect Assessment in Human Plasma
| Steroid | Matrix Lot 1 (% Suppression) | Matrix Lot 2 (% Suppression) | Matrix Lot 3 (% Suppression) | Average % Suppression | % RSD |
| Cortisone | 25 | 35 | 30 | 30 | 16.7 |
| Aldosterone | 40 | 55 | 48 | 47.7 | 15.8 |
| Androstenedione | 15 | 22 | 18 | 18.3 | 19.5 |
% RSD = Percent Relative Standard Deviation
This table illustrates how the degree of ion suppression can vary between different sources of a biological matrix, leading to variable internal standard signals.
Visualization:
Caption: Troubleshooting workflow for variable internal standard signal.
Issue 3: In-Source Fragmentation of the Deuterated Standard
Question: I am observing a signal for my analyte even when I inject a pure solution of the deuterated internal standard. What is happening?
Answer: This phenomenon is likely due to the in-source fragmentation of your deuterated internal standard.
Troubleshooting Steps:
-
Understand In-Source Fragmentation:
-
Problem: In the ion source of the mass spectrometer, the deuterated internal standard can sometimes lose a deuterium atom, resulting in a fragment that has the same mass-to-charge ratio as the unlabeled analyte. This contributes to the analyte's signal and causes a positive bias in the results.
-
Solution:
-
Optimize Mass Spectrometer Source Conditions: Try to use gentler source conditions (e.g., lower cone voltage or collision energy) to minimize fragmentation.
-
Select a More Stable Standard: If possible, choose a deuterated standard with more deuterium atoms or with the labels on more stable positions. Alternatively, a ¹³C-labeled standard is less likely to undergo this type of fragmentation.
-
-
Visualization:
Caption: The process of in-source fragmentation of a deuterated standard.
References
Technical Support Center: Alpha-Estradiol-d3 Stability and Quantitative Accuracy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Alpha-Estradiol-d3 and its impact on quantitative accuracy in analytical assays. Below, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in quantitative analysis?
This compound is a deuterated form of Alpha-Estradiol, a stereoisomer of the primary female sex hormone, estradiol. In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), it serves as a stable isotope-labeled internal standard (SIL-IS).[1][2][3] An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added in a known amount to all samples, calibrators, and quality controls.[4][5] Its purpose is to correct for variability during sample preparation, injection, and ionization, thereby improving the accuracy and precision of the analytical method.[5] SIL-IS are considered the gold standard because they co-elute with the analyte and experience similar matrix effects.[5][6]
Q2: What are the primary factors that can affect the stability of this compound?
The stability of deuterated steroids like this compound can be influenced by several factors:
-
Temperature: Elevated temperatures can accelerate degradation. Long-term storage at low temperatures (e.g., 4°C or -20°C) is recommended.[7][8]
-
pH: Extreme pH conditions (highly acidic or basic) can promote degradation or deuterium-hydrogen exchange.[9]
-
Solvent/Matrix: The choice of solvent for stock solutions and the composition of the biological matrix can impact stability. Methanol (B129727) is a commonly used solvent for stock solutions.[10]
-
Light: Exposure to light can cause photodegradation of some steroid compounds.[11]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can potentially lead to degradation of the analyte and internal standard.[12][13][14]
Q3: What is deuterium-hydrogen exchange and how can it affect my results?
Deuterium-hydrogen exchange is a process where deuterium (B1214612) atoms on the labeled internal standard are replaced by hydrogen atoms from the surrounding solvent or matrix. This can be more likely to occur if the deuterium labels are in chemically labile positions (e.g., on hydroxyl groups) or under certain pH conditions.[9] This exchange can lead to a decrease in the signal of the deuterated internal standard and an artificial increase in the signal of the unlabeled analyte, compromising quantitative accuracy.[9]
Q4: How should I properly store and handle this compound?
Based on available data and general best practices for deuterated steroids:
-
Long-Term Storage: A Certificate of Analysis for 17α-Estradiol-16,16,17-d3 suggests long-term storage at 4°C, with a retest date of 10 years.[7] For stock solutions, storage at -20°C or -80°C is also common practice to ensure stability.[12][13]
-
Working Solutions: Prepare fresh working solutions from the stock solution as needed.
-
Light Protection: Store in amber vials or in the dark to protect from light.[11]
-
Shipping: The compound is considered stable for shipment at room temperature.[7][15]
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps |
| Drifting or inconsistent internal standard (IS) peak area across a run | 1. Inconsistent sample preparation (pipetting errors, incomplete extraction).[5]2. Autosampler issues (inconsistent injection volume, air bubbles).3. Instability of this compound in the autosampler (benchtop instability).4. Ion source instability or contamination in the mass spectrometer. | 1. Review and optimize the sample preparation workflow for consistency.2. Perform autosampler maintenance and check for proper function.3. Assess the benchtop stability of this compound in the reconstitution solvent over the expected run time.4. Clean and tune the mass spectrometer's ion source. |
| Poor accuracy and precision in samples compared to standards | 1. Differential matrix effects between the analyte and IS.2. Degradation of this compound in the biological matrix during storage or sample processing.[5]3. Isotopic contribution from a high concentration analyte to the IS signal. | 1. Ensure co-elution of the analyte and IS. Optimize chromatographic separation to minimize matrix effects.2. Conduct freeze-thaw and long-term stability studies of this compound in the specific biological matrix.3. Check the isotopic purity of the IS and assess for any contribution from the analyte.[7] |
| Gradual decrease in IS response over time | 1. Deuterium-hydrogen exchange in the mobile phase or sample diluent.[9]2. Adsorption of the IS to vials or tubing. | 1. Check the pH of the mobile phase and diluent. Neutral pH is generally preferred.2. Use silanized vials or different vial materials. Prime the LC system with a high-concentration standard. |
Quantitative Stability Data
Table 1: Manufacturer's Stability Data for 17α-Estradiol-16,16,17-d3
| Storage Condition | Stability | Source |
| Room Temperature | Stable for shipment | [7][15] |
| 4°C | Retest date of 10 years | [7] |
Table 2: Stability of Related Estrogens in Biological Matrices (for reference)
| Compound(s) | Matrix | Condition | Observed Change | Source |
| 15 Estrogen Metabolites | Urine | 4°C for 48 hours | <1% change per 24 hours | [13][16] |
| 15 Estrogen Metabolites | Urine | -80°C for 1 year | <1% change | [13][16] |
| 15 Estrogen Metabolites | Urine | 3 Freeze-Thaw Cycles | No consistent losses observed | [13][16] |
| Derivatized Estrone & Estradiol | Human Plasma | 10°C for 24 hours (in autosampler) | 7-9% degradation | [17][18] |
| Various Steroids | Dried Blood Spots | Room Temperature | Stable for up to 6 months (with some exceptions) | [19] |
| Various Steroids | Dried Blood Spots | 37°C | Stable for up to 14 days (with some exceptions) | [19] |
Disclaimer: Data in Table 2 is for related compounds and should be used as a general guide. It is highly recommended to perform stability testing of this compound under your specific experimental conditions.
Experimental Protocols
Protocol 1: Stock and Working Solution Preparation
-
Stock Solution (e.g., 1 mg/mL):
-
Allow the solid this compound to equilibrate to room temperature before opening the vial.
-
Accurately weigh the required amount of the standard.
-
Dissolve in an appropriate volume of a suitable solvent, such as methanol or ethanol, in a Class A volumetric flask.
-
Store the stock solution in an amber vial at 4°C for long-term use.[7]
-
-
Working Solution:
-
Prepare working solutions by diluting the stock solution with the appropriate solvent (e.g., methanol, acetonitrile, or mobile phase).
-
Prepare fresh working solutions regularly and store them under the same conditions as the stock solution when not in use.
-
Protocol 2: Stability Assessment of this compound in Biological Matrix
This protocol is based on FDA and EMA guidelines for bioanalytical method validation.[4][20][21]
-
Objective: To evaluate the stability of this compound under various storage and handling conditions.
-
Materials:
-
Blank biological matrix (e.g., human plasma, urine).
-
This compound stock solution.
-
Analyte of interest (e.g., Alpha-Estradiol) stock solution.
-
Validated LC-MS/MS method for the analyte and internal standard.
-
-
Procedure:
-
Preparation of Stability Samples:
-
Spike the blank biological matrix with the analyte at low and high quality control (QC) concentrations.
-
Aliquot these QC samples for each stability condition to be tested.
-
-
Freeze-Thaw Stability:
-
Short-Term (Benchtop) Stability:
-
Thaw frozen QC samples and keep them at room temperature for a duration that reflects the expected sample handling time (e.g., 4, 8, or 24 hours).
-
After the specified duration, process and analyze the samples.
-
-
Long-Term Stability:
-
Store QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Analyze the samples at various time points (e.g., 1, 3, 6, and 12 months).[20]
-
-
Post-Preparative (Autosampler) Stability:
-
Process QC samples (including extraction and reconstitution).
-
Store the final extracts in the autosampler at the set temperature (e.g., 4°C or 10°C) for the expected duration of an analytical run.
-
Analyze the samples at the beginning and end of this period.
-
-
-
Data Analysis:
-
For each condition, compare the mean concentration of the stability samples to the mean concentration of freshly prepared comparison samples.
-
The stability is considered acceptable if the mean concentration of the stability samples is within ±15% of the comparison samples.[9]
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Overview of genomic and non-genomic estrogen signaling pathways.
References
- 1. ovid.com [ovid.com]
- 2. Transformation of oxidation products and reduction of estrogenic activity of 17beta-estradiol by a heterogeneous photo-Fenton reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fda.gov [fda.gov]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. scispace.com [scispace.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. Stability of corticosteroid patch test preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. en.cmicgroup.com [en.cmicgroup.com]
- 12. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability of Fifteen Estrogens and Estrogen Metabolites in Urine Samples under Processing and Storage Conditions Typically Used in Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microchemlab.com [microchemlab.com]
- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 16. Stability of 15 estrogens and estrogen metabolites in urine samples under processing and storage conditions typically used in epidemiologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Stability of steroid hormones in dried blood spots (DBS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ema.europa.eu [ema.europa.eu]
- 21. database.ich.org [database.ich.org]
Technical Support Center: Alpha-Estradiol-d3 Based Assays and Isotopic Interference
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Alpha-Estradiol-d3 in mass spectrometry-based assays. This resource provides troubleshooting guidance and answers to frequently asked questions regarding isotopic interference, a common challenge in achieving accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of an this compound assay?
A1: Isotopic interference occurs when the mass spectrometer detects signals from naturally occurring heavy isotopes in the unlabeled Alpha-Estradiol that overlap with the signal of the deuterated internal standard, this compound. Unlabeled estradiol (B170435) contains a small percentage of molecules with naturally occurring heavy isotopes of carbon (¹³C) and hydrogen (²H), which increase its mass. This can lead to a signal at the same mass-to-charge ratio (m/z) as the deuterated internal standard, causing an artificially inflated response for the internal standard and leading to inaccurate quantification of the analyte.[1]
Q2: Why is it critical to correct for this isotopic interference?
A2: Failure to correct for the natural isotopic abundance of unlabeled estradiol can lead to a significant underestimation of the true analyte concentration. The contribution of the unlabeled analyte's isotopic variants to the internal standard's signal artificially lowers the analyte-to-internal standard peak area ratio, which is used for quantification. This is particularly problematic at high concentrations of the unlabeled analyte.[1]
Q3: What are the primary causes of isotopic interference in this assay?
A3: The primary cause is the natural abundance of stable isotopes, particularly ¹³C, which constitutes about 1.1% of all carbon atoms. Alpha-Estradiol (C₁₈H₂₄O₂) has 18 carbon atoms, increasing the statistical probability that a molecule will contain one or more ¹³C atoms, creating a distribution of molecules with masses greater than the monoisotopic mass (M+1, M+2, M+3, etc.). The M+3 isotopologue of unlabeled estradiol can have the same nominal mass as the this compound internal standard, leading to direct signal overlap.
Q4: Can't high-resolution mass spectrometry eliminate this interference?
A4: While high-resolution mass spectrometry can distinguish between ions with very small mass differences, it may not always be sufficient to completely resolve the M+3 peak of unlabeled estradiol from the M peak of this compound, especially if the instrument's resolution is not adequate. Therefore, other correction methods are often necessary.
Q5: Are there alternatives to deuterated internal standards to avoid this issue?
A5: Yes, using a stable isotope-labeled internal standard with a larger mass difference, such as one labeled with ¹³C (e.g., ¹³C₃-Estradiol), can shift the internal standard's mass sufficiently to avoid direct overlap from the natural isotopic distribution of the unlabeled analyte.[2] However, deuterated standards are often more readily available and cost-effective.
Troubleshooting Guide
Issue 1: Non-linear calibration curve, especially at higher concentrations.
-
Possible Cause: Significant isotopic cross-talk from the unlabeled estradiol calibrators to the this compound internal standard signal. At higher concentrations of the analyte, the contribution of its M+3 isotopologue to the internal standard's signal becomes more pronounced, leading to a non-linear relationship between the concentration and the peak area ratio.[1]
-
Solution:
-
Verify Isotopic Contribution: Analyze a high-concentration standard of unlabeled Alpha-Estradiol without any internal standard. Monitor the m/z channel for this compound to directly observe the percentage of signal contribution.
-
Apply a Correction Factor: Implement a mathematical correction to subtract the contribution of the unlabeled analyte from the internal standard's signal. This can be done within the chromatography data system software.[3] A general formula for correction is: Corrected IS Peak Area = Measured IS Peak Area - (Analyte Peak Area * Interference Factor) The "Interference Factor" is the experimentally determined percentage of the analyte's signal that contributes to the internal standard's m/z channel.
-
Use a Different Internal Standard: If the interference is too high or difficult to correct, consider using an internal standard with a greater mass difference, such as ¹³C₃-Estradiol.[2]
-
Issue 2: Inaccurate or biased quantitative results.
-
Possible Cause: In addition to isotopic interference, other factors such as matrix effects or the presence of isobaric interferences (other molecules with the same nominal mass) can lead to inaccurate results.
-
Solution:
-
Chromatographic Separation: Ensure adequate chromatographic separation of Alpha-Estradiol from other endogenous compounds in the sample matrix. This can minimize the risk of co-eluting isobaric interferences.
-
Matrix Effect Evaluation: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram. Adjusting the chromatography to move the analyte peak out of these regions can improve accuracy.
-
Multiple MRM Transitions: Monitor more than one multiple reaction monitoring (MRM) transition for both the analyte and the internal standard. The ratio of these transitions should remain constant across all samples and standards. A change in this ratio can indicate the presence of an interference.[4]
-
Quantitative Data Summary
The following table provides typical mass-to-charge ratios (m/z) for 17β-Estradiol and its deuterated internal standards used in LC-MS/MS analysis. Note that the exact transitions may vary depending on the instrumentation and ionization method.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| 17β-Estradiol | 271.1 | 145.1 | Negative ESI | [5] |
| 17β-Estradiol | 271.14 | 183.10, 133.20 | Not Specified | [6] |
| 17β-Estradiol-d5 | 511.2 | 170.2, 171.2 | Positive ESI (after derivatization) | [4] |
| 17β-Estradiol-d5 | 276.15 | 187.10, 147.10 | Not Specified | [6] |
| α-Estradiol-d3 | 258 | 159 | Positive ESI |
Note: The MRM transition for α-Estradiol-d3 is provided as an example. The transitions for 17β-Estradiol-d3 may differ.
The theoretical contribution of the M+3 isotopologue of unlabeled 17β-Estradiol (C₁₈H₂₄O₂) to the m/z of 17β-Estradiol-d3 can be estimated based on the natural abundance of ¹³C (1.107%) and ²H (0.015%). However, the actual measured interference should be determined empirically.
| Parameter | Description | Estimated Value/Range |
| Isotopic Purity of IS | Percentage of the desired deuterated species in the internal standard solution. | Typically >98% |
| Contribution of M+2 of IS to Analyte | Potential interference from the internal standard to the analyte signal. | Generally negligible with high purity standards. |
| Contribution of Analyte M+3 to IS | The primary source of interference. | Can range from <1% to several percent depending on analyte concentration. |
Experimental Protocols
Protocol 1: Sample Preparation by Liquid-Liquid Extraction (LLE)
This is a general protocol and may require optimization for specific matrices.
-
Sample Aliquoting: Pipette 200 µL of serum or plasma into a clean glass tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample, calibrator, and quality control.
-
Equilibration: Vortex the samples briefly and allow them to equilibrate for 15-30 minutes at room temperature.
-
Extraction: Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or a hexane:ethyl acetate (B1210297) mixture).
-
Mixing: Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.
-
Phase Separation: Centrifuge the samples at approximately 3000 x g for 5-10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any precipitated proteins.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase. Vortex to ensure the residue is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Mathematical Correction for Isotopic Interference
This protocol outlines the steps to calculate and apply a correction factor for the isotopic contribution of the unlabeled analyte to the internal standard signal.
-
Prepare a High-Concentration Analyte Solution: Prepare a solution containing a high concentration of unlabeled Alpha-Estradiol in a clean matrix (e.g., charcoal-stripped serum or a suitable solvent) without any internal standard.
-
Analyze the High-Concentration Solution: Inject this solution into the LC-MS/MS system and acquire data, monitoring the MRM transitions for both the analyte and the internal standard.
-
Calculate the Interference Factor: Determine the peak area of the analyte at its primary transition and the peak area of the signal that appears in the internal standard's transition. The interference factor is calculated as: Interference Factor = (Peak Area in IS Channel / Peak Area in Analyte Channel)
-
Apply the Correction: In your data processing software, create a custom calculation to subtract the interference from the measured internal standard peak area for all samples, calibrators, and quality controls: Corrected IS Area = Measured IS Area - (Measured Analyte Area * Interference Factor)
-
Recalculate Results: Use the corrected internal standard area to recalculate the peak area ratios and the final concentrations of the analyte.
Visualizations
Caption: A typical experimental workflow for an Alpha-Estradiol assay.
Caption: The mechanism of isotopic interference in an this compound assay.
Caption: A troubleshooting workflow for isotopic interference issues.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. US20090134325A1 - Methods for detecting estradiol by mass spectrometry - Google Patents [patents.google.com]
Improving the recovery of Alpha-Estradiol-d3 during sample extraction
Welcome to the technical support center for improving the recovery of Alpha-Estradiol-d3 during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of this compound?
Low recovery of this compound is often attributed to several factors during sample preparation and extraction. The most common issues include:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine, serum) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1][2][3]
-
Suboptimal Extraction Method: The chosen extraction technique, whether Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), may not be fully optimized for the specific sample matrix and analyte properties.
-
Improper pH: The pH of the sample and solvents can significantly impact the extraction efficiency of estradiol (B170435) compounds.[4][5]
-
Emulsion Formation (in LLE): The formation of an emulsion layer between the aqueous and organic phases can trap the analyte, leading to poor recovery.[6]
-
Analyte Binding: this compound may bind to proteins or other macromolecules in the sample, preventing its efficient extraction.
Q2: How can I minimize matrix effects in my LC-MS/MS analysis?
Minimizing matrix effects is crucial for accurate and reproducible results.[3] Here are some strategies:
-
Optimize Sample Preparation: Employ a more rigorous clean-up procedure to remove interfering matrix components. This can involve protein precipitation, SPE, or LLE.
-
Chromatographic Separation: Improve the chromatographic method to separate this compound from co-eluting matrix components. This may involve adjusting the mobile phase composition, gradient, or using a different column.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard, such as this compound itself, can help to compensate for matrix effects as it will be affected similarly to the analyte of interest.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed to compensate for any signal suppression or enhancement.[7]
Q3: When should I choose Solid-Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE)?
The choice between SPE and LLE depends on the sample matrix, the required level of cleanliness, and the desired sample throughput.
-
SPE is generally preferred for its high selectivity, cleaner extracts, and potential for automation, making it suitable for complex matrices and high-throughput applications.
-
LLE is a simpler and often less expensive technique that can be effective for less complex matrices. However, it can be more labor-intensive and prone to issues like emulsion formation.[6]
Troubleshooting Guides
Low Recovery with Solid-Phase Extraction (SPE)
If you are experiencing low recovery with your SPE protocol, consider the following troubleshooting steps:
dot
Caption: Troubleshooting workflow for low recovery in SPE.
Emulsion Formation in Liquid-Liquid Extraction (LLE)
Emulsions are a common problem in LLE that can significantly reduce recovery.[6] Here’s how to address this issue:
dot
Caption: Troubleshooting emulsion formation in LLE.
Experimental Protocols
Optimized Solid-Phase Extraction (SPE) Protocol for this compound from Human Serum
This protocol is a general guideline and may require further optimization for your specific application.
dot
Caption: General SPE protocol for this compound.
Optimized Liquid-Liquid Extraction (LLE) Protocol for this compound from Human Plasma
This protocol provides a general framework for LLE of this compound.
dot
Caption: General LLE protocol for this compound.
Data Presentation
The following tables summarize typical recovery data for estradiol extraction from biological fluids. Note that actual recovery rates can vary depending on the specific experimental conditions.
Table 1: Comparison of Recovery Rates with Different SPE Sorbents
| SPE Sorbent | Sample Matrix | Elution Solvent | Average Recovery (%) |
| C18 | Serum | Methanol | 88.1 ± 1.8[8] |
| C18 | Plasma | Methanol | 87.0 ± 1.6[8] |
| Divinylbenzene | Serum | Methanol | >90 (qualitative)[9] |
Table 2: Comparison of Recovery Rates with Different LLE Solvents
| LLE Solvent | Sample Matrix | Average Recovery (%) |
| Ethyl Acetate | Rabbit Plasma | ~94.4[10] |
| Methyl Tert-Butyl Ether | Mouse Serum | (Used to overcome precipitation, but matrix effects still present)[1] |
| Tetrachloromethane/Ethanol | Human Urine | 98[11] |
| Acetonitrile | Water | 89.93 to 99.15 |
References
- 1. Evaluation of matrix effects in analysis of estrogen using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 5. Data on the optimisation of a solid phase extraction method for fractionating estrogen metabolites from small urine volumes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Derivatization procedure of estradiol with a combination of MPDNP-F and 4-dimethylaminopyridine to generate product ion containing estradiol-skeleton for reliable determination of its serum/plasma concentrations by LC/ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Determination of 17 β-Estradiol in Rabbit Plasma by Gas Chromatography with Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dispersive liquid-liquid microextraction as an effective preanalytical step for the determination of estradiol in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Alpha-Estradiol-d3 Analysis by Tandem Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Alpha-Estradiol-d3 as an internal standard in tandem mass spectrometry (MS/MS) assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in negative ion electrospray ionization (ESI)?
In negative ion ESI, this compound, which is deuterated at the 16, 16, and 17 positions (17β-Estradiol-16,16,17-d3), is expected to form a [M-H]⁻ precursor ion at m/z 274.2. This is three mass units higher than the [M-H]⁻ ion of unlabeled α-Estradiol, which appears at m/z 271.2.
Q2: What are the expected major product ions for this compound in tandem mass spectrometry?
The fragmentation of this compound will be analogous to that of unlabeled estradiol. The deuterium (B1214612) labels at positions 16 and 17 will result in mass shifts for specific product ions. Based on established fragmentation patterns of deuterated estrogens, the following product ions are expected for this compound ([M-H]⁻ at m/z 274.2)[1]:
| Precursor Ion (m/z) | Unlabeled Estradiol Product Ion (m/z) | Expected this compound Product Ion (m/z) | Notes on Fragmentation |
| 274.2 | 183.1 | 186.1 | This ion retains the D-ring, including the three deuterium atoms at C16 and C17. |
| 274.2 | 169.1 | 169.1 | This fragment ion is proposed to lose the D-ring, therefore no mass shift is expected. |
| 274.2 | 145.1 | 145.1 | This ion corresponds to a cleavage of the B and C rings and does not contain the D-ring where the deuterium labels are located. |
Q3: I am not observing the expected product ions or the signal intensity is very low. What are the common causes?
Several factors can contribute to poor signal intensity or the absence of expected product ions. Consider the following troubleshooting steps:
-
Collision Energy Optimization: The collision energy is a critical parameter for achieving optimal fragmentation. If the energy is too low, fragmentation will be inefficient. If it is too high, excessive fragmentation can occur, leading to a wide array of low-intensity ions. It is recommended to perform a collision energy optimization study for your specific instrument.
-
Ion Source Conditions: Inappropriate ion source settings, such as temperature, gas flows (nebulizer, auxiliary, and curtain gas), and ion spray voltage, can significantly impact ionization efficiency and signal stability. Refer to your instrument's user manual for recommended starting conditions for steroid analysis and optimize from there.
-
Chromatographic Separation: Poor chromatographic peak shape, co-elution with interfering substances from the matrix, or inadequate retention can lead to ion suppression and reduced signal intensity. Ensure your LC method provides good separation and retention for this compound.
-
Sample Preparation: Inefficient extraction from the sample matrix can result in low recovery and, consequently, a weak signal. Matrix components can also cause ion suppression. It is crucial to use a validated and robust sample preparation protocol.
Q4: I am observing unexpected peaks in my mass spectrum. What could be their origin?
Unexpected peaks can arise from several sources:
-
Matrix Interferences: Biological matrices are complex and can contain numerous compounds that may be co-extracted and ionized, leading to interfering peaks.
-
Metabolites: If analyzing biological samples, consider the possibility of metabolites of the analyte or other endogenous compounds.
-
Contaminants: Contaminants from solvents, collection tubes, or lab equipment can introduce extraneous peaks.
-
In-source Fragmentation: Fragmentation of the precursor ion in the ion source can occur if the source conditions are too harsh. This can be investigated by reducing the fragmentor or declustering potential voltages.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No or Low Precursor Ion Signal | Inefficient ionization. | Optimize ion source parameters (e.g., temperature, gas flows, voltage). Check for clogs in the sample path. |
| Poor sample recovery. | Re-evaluate the sample preparation method. Consider a different extraction technique (e.g., LLE, SPE). | |
| Ion suppression from matrix. | Improve chromatographic separation to resolve the analyte from interfering matrix components. Use a divert valve to direct the early and late eluting matrix to waste. | |
| Incorrect Product Ion m/z Values | Incorrect precursor ion selection. | Verify the m/z of the precursor ion is set to 274.2 for this compound. |
| Mass spectrometer calibration issue. | Calibrate the mass spectrometer according to the manufacturer's recommendations. | |
| Low Product Ion Intensity | Suboptimal collision energy. | Perform a collision energy optimization experiment to determine the optimal setting for each product ion. |
| Inefficient fragmentation. | Ensure the collision gas pressure is within the recommended range. | |
| High Background Noise | Contaminated mobile phase or LC system. | Prepare fresh mobile phases with high-purity solvents. Flush the LC system thoroughly. |
| Dirty ion source. | Clean the ion source components as per the manufacturer's instructions. | |
| Poor Reproducibility | Inconsistent sample preparation. | Ensure precise and consistent execution of the sample preparation protocol. |
| Unstable LC-MS system. | Allow the system to equilibrate fully before analysis. Monitor system suitability parameters throughout the run. |
Experimental Protocol: Analysis of this compound by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and application.
1. Sample Preparation (Human Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing this compound at the desired concentration.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC)
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: Start with 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Precursor Ion: m/z 274.2.
-
Product Ions: m/z 186.1 (Quantifier), m/z 145.1 (Qualifier).
-
Collision Energy: Optimize for your instrument (typical starting range: 20-40 eV).
-
Ion Source Parameters: Optimize gas flows, temperature, and voltages for maximum signal intensity and stability.
Visualizations
References
- 1. Mechanism of Formation of the Major Estradiol Product Ions Following Collisional Activation of the Molecular Anion in a Tandem Quadrupole Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
How to handle variability in Alpha-Estradiol-d3 stock solution preparation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling variability during the preparation of Alpha-Estradiol-d3 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
This compound is a deuterated form of Alpha-Estradiol, a stereoisomer of the estrogen hormone 17β-estradiol. In analytical chemistry, particularly in mass spectrometry-based assays (LC-MS/MS), it serves as an ideal internal standard. Because its chemical and physical properties are nearly identical to the endogenous (unlabeled) Alpha-Estradiol, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This allows for accurate quantification by correcting for variability during sample preparation and analysis.
Q2: What are the recommended solvents for preparing this compound stock solutions?
This compound is soluble in organic solvents. The most commonly used and recommended solvents are:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Acetonitrile
The choice of solvent will depend on the analytical method and the desired final concentration. For LC-MS/MS applications, it is crucial to use a solvent that is compatible with the mobile phase to avoid precipitation and peak distortion.
Q3: What are the optimal storage conditions for this compound stock solutions?
To ensure the stability and integrity of your this compound stock solution, it is critical to adhere to proper storage conditions.
| Storage Temperature | Recommended Duration | Notes |
| -80°C | Up to 6 months | Preferred for long-term storage to minimize degradation. |
| -20°C | Up to 1 month | Suitable for short-term storage of frequently used aliquots. |
Important Considerations:
-
Store in amber glass vials or protect from light to prevent photodegradation.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to solvent evaporation and concentration changes.
-
Ensure vials are tightly sealed to prevent solvent evaporation.
Q4: How can I verify the concentration of my freshly prepared this compound stock solution?
Verifying the concentration of the stock solution is a critical quality control step. Two common methods are:
-
UV-Vis Spectrophotometry: This method involves measuring the absorbance of the solution at a specific wavelength and calculating the concentration using the Beer-Lambert law. You will need to know the molar absorptivity of Alpha-Estradiol at a specific wavelength in the chosen solvent.
-
Quantitative NMR (qNMR): This is a highly accurate method for determining the concentration and purity of a compound. It involves comparing the integral of a specific proton signal from this compound to the integral of a certified internal standard of known concentration.
Troubleshooting Guide
Variability in the response of the internal standard can compromise the accuracy of quantitative results. This guide addresses common issues encountered during the preparation and use of this compound stock solutions.
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent Internal Standard Peak Area Across a Run | Pipetting or Dilution Errors: Inaccurate or inconsistent volumes used during the preparation of working solutions or spiking of samples. | - Use calibrated pipettes and proper pipetting techniques.- Prepare a larger volume of the working solution to minimize the impact of small pipetting errors. |
| Solvent Evaporation: Improperly sealed vials leading to a change in concentration. | - Use high-quality vials with secure caps.- Avoid leaving stock or working solutions at room temperature for extended periods. | |
| Incomplete Dissolution: The solid this compound may not have fully dissolved, leading to a lower than expected concentration. | - Vortex and sonicate the solution after adding the solvent to ensure complete dissolution.- Visually inspect the solution for any particulate matter before use. | |
| Gradual Drift (Increase or Decrease) in Internal Standard Response | Instrument Instability: Fluctuations in the mass spectrometer's source conditions or detector response over time. | - Allow the instrument to stabilize for an adequate amount of time before starting the analytical run.- Monitor system suitability samples throughout the run to detect any instrument drift. |
| Column Degradation: Changes in the chromatographic column's performance can affect peak shape and intensity. | - Use a guard column to protect the analytical column.- Follow the manufacturer's recommendations for column cleaning and regeneration. | |
| Low or No Internal Standard Signal | Incorrect Stock Concentration: A calculation error during the initial weighing or dilution resulted in a much lower concentration. | - Recalculate and carefully re-prepare the stock solution.- Verify the concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or qNMR). |
| Degradation of the Stock Solution: Improper storage conditions (e.g., exposure to light or elevated temperatures) may have caused the compound to degrade. | - Prepare a fresh stock solution from the solid material.- Always store stock solutions at the recommended temperature and protected from light. | |
| Presence of Unlabeled Alpha-Estradiol in the d3 Standard | Isotopic Impurity: The deuterated standard may contain a small percentage of the non-deuterated form from the synthesis process. | - Obtain a certificate of analysis from the supplier to confirm the isotopic purity.- Analyze a neat solution of the internal standard to check for the presence of the unlabeled analyte. If significant, a different lot or supplier may be needed. |
| Chromatographic Peak Splitting or Tailing | Solvent Mismatch: The solvent used to prepare the stock or working solution is too different from the mobile phase, causing poor peak shape. | - Whenever possible, prepare the final working solution in a solvent that is similar in composition to the initial mobile phase.- Reduce the injection volume. |
| Column Overload: The concentration of the internal standard is too high. | - Dilute the internal standard working solution to a concentration that is appropriate for the analytical method's sensitivity. |
Experimental Protocols
Protocol for Preparation of a 1 mg/mL this compound Stock Solution
Materials:
-
This compound (solid)
-
Methanol (HPLC or LC-MS grade)
-
Calibrated analytical balance
-
10 mL volumetric flask (Class A)
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh approximately 10 mg of this compound using a calibrated analytical balance. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed solid to a 10 mL volumetric flask.
-
Solvent Addition: Add approximately 5 mL of methanol to the volumetric flask.
-
Mixing: Gently swirl the flask to wet the solid. Vortex the solution for 1-2 minutes.
-
Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Final Volume Adjustment: Allow the solution to return to room temperature. Carefully add methanol to the flask until the bottom of the meniscus is level with the calibration mark.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a labeled, amber glass vial and store at -80°C for long-term storage or -20°C for short-term use.
Protocol for Concentration Verification using UV-Vis Spectrophotometry
Materials:
-
Prepared this compound stock solution
-
Methanol (HPLC or LC-MS grade)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Wavelength Determination: Determine the wavelength of maximum absorbance (λmax) for Alpha-Estradiol in methanol by scanning a dilute solution (e.g., 10 µg/mL) from 200 to 400 nm. The expected λmax is around 280 nm.
-
Blank Measurement: Fill a quartz cuvette with methanol and use it to zero the spectrophotometer at the determined λmax.
-
Sample Preparation: Prepare a dilution of the stock solution in methanol that will result in an absorbance reading within the linear range of the instrument (typically 0.2 - 0.8 AU).
-
Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.
-
Concentration Calculation: Use the Beer-Lambert law to calculate the concentration: A = εbc Where:
-
A is the measured absorbance
-
ε is the molar absorptivity of Alpha-Estradiol at λmax (obtain from literature or supplier)
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration in mol/L
Compare the calculated concentration to the nominal concentration to verify the accuracy of the stock solution preparation.
-
Visualizations
Caption: Workflow for the preparation and quality control of this compound stock solution.
Caption: Logical relationships for troubleshooting variability in internal standard response.
Validation & Comparative
Navigating the Nuances of Alpha-Estradiol Quantification: A Comparative Guide to LC-MS/MS Method Validation
For researchers, scientists, and drug development professionals engaged in steroid analysis, the precise and accurate quantification of alpha-estradiol is paramount. This guide provides a comprehensive comparison of validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of Alpha-Estradiol, utilizing Alpha-Estradiol-d3 as an internal standard. Detailed experimental protocols, comparative performance data, and visual workflows are presented to aid in the selection and implementation of the most suitable methodology.
The separation and quantification of estradiol (B170435) isomers, 17α-estradiol and 17β-estradiol, present a significant analytical challenge due to their structural similarity. LC-MS/MS has emerged as the gold standard for this application, offering superior specificity and sensitivity compared to traditional immunoassay techniques. This guide delves into the critical aspects of LC-MS/MS method validation for alpha-estradiol, providing a side-by-side look at key performance metrics from published studies.
Comparative Analysis of Validated LC-MS/MS Methods
The successful validation of an LC-MS/MS method hinges on several key parameters that ensure the reliability and reproducibility of the results. Below is a summary of performance data from two distinct, validated methods for the quantification of Alpha-Estradiol.
| Parameter | Method 1: Solid-Phase Extraction (SPE) & Derivatization | Method 2: Liquid-Liquid Extraction (LLE) without Derivatization |
| Analyte | Dansylated Alpha-Estradiol | Alpha-Estradiol |
| Internal Standard | This compound | This compound |
| Linearity Range | 62 - 2000 pg/mL[1] | Not explicitly stated for α-estradiol, but a similar method for β-estradiol showed linearity up to 10 ng/mL |
| Lower Limit of Quantification (LLOQ) | 62 pg/mL[1] | Decision Limit (CCα): 0.06 ng/mL (60 pg/mL)[2] |
| Detection Capability (CCβ) | Not Reported | 0.08 ng/mL (80 pg/mL)[2] |
| Precision (RSD%) | Intra-day and Inter-day <15% | Not explicitly stated, but described as "satisfactory"[2] |
| Accuracy (% Bias) | Within ±15% of nominal concentrations[1] | Described as "satisfactory"[2] |
| Recovery | Not explicitly reported, but matrix effects were evaluated | 86.3% to 93.2%[2] |
| Sample Matrix | Rat Serum[1] | Bovine Serum[2] |
Experimental Protocols: A Closer Look
The choice of sample preparation and analytical conditions significantly impacts method performance. Here, we detail the methodologies employed in the compared studies.
Method 1: Solid-Phase Extraction (SPE) with Dansyl Chloride Derivatization[1]
This method enhances the sensitivity of detection through derivatization.
-
Sample Preparation:
-
To 200 µL of serum, an internal standard (this compound) is added.
-
Liquid-liquid extraction is performed using an organic solvent.
-
The organic layer is evaporated to dryness.
-
The residue is derivatized with dansyl chloride at 60°C for 10 minutes.[1]
-
-
Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), mode not specified.
-
MRM Transitions: Specific transitions for dansylated alpha-estradiol and its internal standard are monitored.
-
Method 2: Solid-Phase Extraction (SPE) without Derivatization[2]
This method offers a more direct and potentially faster workflow.
-
Sample Preparation:
-
Serum samples are treated with acetate (B1210297) buffer.
-
Solid-phase extraction is performed using a C18 cartridge to purify the analytes.[2]
-
-
Chromatography:
-
Column: C18 LC column.[2]
-
Mobile Phase: Details not provided.
-
-
Mass Spectrometry:
Visualizing the Workflow and Biological Context
To further aid in the understanding of the analytical process and the biological significance of alpha-estradiol, the following diagrams are provided.
Caption: A generalized workflow for the LC-MS/MS analysis of Alpha-Estradiol.
Alpha-estradiol, like other estrogens, exerts its biological effects through binding to estrogen receptors (ERs). While it is a weaker agonist than its isomer, 17β-estradiol, it exhibits a preferential affinity for ERα and is also a potential endogenous ligand for the brain-expressed estrogen receptor X (ER-X).
Caption: Simplified signaling pathways of Alpha-Estradiol.
References
- 1. Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous analysis of 17alpha-estradiol and 17beta-estradiol in bovine serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Internal Standards: Alpha-Estradiol-d3 vs. 13C-Estradiol in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of estradiol (B170435), the choice of an appropriate internal standard is a critical determinant of data quality and reliability. In the realm of mass spectrometry-based bioanalysis, stable isotope-labeled internal standards are the gold standard. This guide provides an in-depth comparison of two commonly used isotopic variants of estradiol: Alpha-Estradiol-d3 (a deuterated standard) and 13C-Estradiol (a carbon-13 labeled standard), supported by experimental data and detailed protocols.
The ideal internal standard (IS) should mimic the analyte of interest in its chemical and physical properties to compensate for variability during sample preparation, chromatography, and ionization. While both deuterated and 13C-labeled standards serve this purpose, their inherent isotopic differences can lead to significant variations in analytical performance.
Key Performance Differences: A Data-Driven Comparison
The primary distinction between deuterated and 13C-labeled internal standards lies in their chromatographic behavior and isotopic stability. Carbon-13 labeled standards generally exhibit superior performance due to their closer physicochemical similarity to the native analyte.
| Parameter | This compound (Deuterated) | 13C-Estradiol (Carbon-13 Labeled) | Key Findings & Implications |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than the unlabeled analyte.[1][2][3] This "isotope effect" is due to the stronger C-D bond compared to the C-H bond.[1][4] | Typically co-elutes perfectly with the unlabeled analyte under various chromatographic conditions.[1][3] | Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. A shift in retention time can lead to differential ion suppression or enhancement between the analyte and the IS, compromising quantification.[1][2] |
| Isotopic Stability | Generally stable, but there is a potential risk of back-exchange of deuterium (B1214612) atoms with protons from the solvent, especially if the labels are on exchangeable sites (e.g., hydroxyl groups).[1][2] | Highly stable with no risk of isotopic exchange during sample preparation, storage, or analysis.[1][2] | The high stability of the 13C label ensures the integrity of the internal standard throughout the entire analytical workflow, leading to more reliable and reproducible results. |
| Accuracy & Precision | Can lead to inaccuracies in quantification if significant chromatographic separation from the analyte occurs, potentially introducing bias. One study reported up to a 40% error in an example due to an imperfect retention time match.[1][2] | Generally provides higher accuracy and precision due to identical chromatographic behavior and ionization response to the analyte.[1] A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6% for a 13C-IS, compared to 96.8% and 8.6% for a deuterated IS.[1] | For assays requiring the highest level of accuracy and precision, particularly in regulated environments, 13C-labeled standards are the preferred choice. |
| Matrix Effect Compensation | The chromatographic shift can lead to differential matrix effects between the analyte and the internal standard, resulting in inadequate compensation and compromised accuracy.[1] | Excellent at correcting for matrix effects due to identical elution profiles and ionization efficiencies with the analyte.[1] | In complex biological matrices where significant matrix effects are anticipated, the use of 13C-labeled internal standards is highly recommended to ensure data integrity. |
A direct comparison of the chromatographic isotope effect between deuterated and 13C-labeled estrogens (estrone and β-estradiol) demonstrated a clear advantage for the 13C-labeled standards. The study found that while deuterated standards (E1-d4 and β-E2-d5) showed a measurable retention time shift, the 13C-labeled standards (E1-13C6 and β-E2-13C6) had practically zero shift, co-eluting perfectly with the unlabeled analytes.[3]
Experimental Protocols
The following are generalized experimental protocols for the quantification of estradiol using either this compound or 13C-Estradiol as an internal standard. Specific parameters may need to be optimized based on the instrumentation and matrix used.
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of serum, add the internal standard (this compound or 13C-Estradiol).
-
Perform liquid-liquid extraction using a suitable organic solvent such as a mixture of hexane (B92381) and ethyl acetate.
-
Vortex the mixture and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
Chromatographic Separation (LC-MS/MS)
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with a small percentage of formic acid (A) and an organic solvent like acetonitrile (B52724) or methanol (B129727) with formic acid (B) is typical.
-
Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is generally employed.
-
Injection Volume: Typically 10-20 µL.
Mass Spectrometry Detection
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is used. Derivatization with reagents like dansyl chloride can enhance ionization efficiency in positive mode.[5][6]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Estradiol (Analyte): Monitor the transition from the precursor ion (e.g., m/z 271.2 in negative mode) to a specific product ion.
-
This compound (IS): Monitor the corresponding mass-shifted precursor to product ion transition (e.g., m/z 274.2).
-
13C-Estradiol (IS): Monitor the corresponding mass-shifted precursor to product ion transition (e.g., m/z 277.2 for a 13C6 label).
-
Visualizing the Workflow and Estradiol Signaling
To better illustrate the experimental process and the biological context of estradiol, the following diagrams are provided.
Conclusion and Recommendation
While both this compound and 13C-Estradiol can be used for the quantification of estradiol, the available evidence strongly supports the superiority of 13C-Estradiol as an internal standard. Its ability to co-elute perfectly with the native analyte provides more accurate and precise results by effectively compensating for matrix effects. The isotopic stability of 13C-labeled standards further enhances their reliability.
For routine analyses where cost may be a significant factor, this compound can be a viable option, provided that the analytical method is thoroughly validated to account for any potential chromatographic shifts and their impact on quantification. However, for high-stakes applications, such as in clinical trials, drug development, and clinical diagnostics, where the utmost accuracy and data integrity are paramount, the investment in 13C-Estradiol is highly recommended. The enhanced data quality and reduced risk of analytical error justify the higher initial cost, ultimately leading to more robust and defensible scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Analytical Performance Evaluation for Estradiol using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a LC-MS/MS assay for quantification of serum estradiol using calibrators with values assigned by the CDC reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of an Alpha-Estradiol immunoassay with an LC-MS/MS method using Alpha-Estradiol-d3
Cross-Validation of an Alpha-Estradiol Immunoassay with a High-Fidelity LC-MS/MS Method
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of alpha-estradiol, a potent estrogenic hormone, is critical in numerous fields of research and drug development. While immunoassays have traditionally been the workhorse for such measurements due to their high throughput and cost-effectiveness, their accuracy, particularly at low concentrations, has been a subject of scrutiny.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold-standard for steroid hormone analysis, offering superior specificity and sensitivity.[2] This guide provides a comprehensive cross-validation of a competitive Alpha-Estradiol immunoassay with a state-of-the-art LC-MS/MS method utilizing Alpha-Estradiol-d3 as an internal standard.
Quantitative Data Presentation
The performance of the Alpha-Estradiol immunoassay was compared against the LC-MS/MS method across several key analytical parameters. The data presented below summarizes the findings from studies comparing these two methodologies.
Table 1: Comparison of Assay Performance Characteristics
| Parameter | Alpha-Estradiol Immunoassay | LC-MS/MS with this compound | Reference(s) |
| Limit of Quantification (LOQ) | 6 - 15 pg/mL | 0.16 - 2 pg/mL | [3][4][5] |
| Linearity (Correlation Coefficient, r²) | >0.98 (at concentrations >15 pg/mL) | >0.99 | [3][6][7] |
| Intra-Assay Precision (%CV) | ≤14.2% | ≤9.0% | [4][8] |
| Inter-Assay Precision (%CV) | ≤17.8% | <10% - 15% | [5][8][9] |
| Bias vs. LC-MS/MS | Positive bias, especially at lower concentrations | - | [6][7] |
Table 2: Correlation Between Immunoassay and LC-MS/MS
| Concentration Range | Pearson's r | Spearman's ρ | Conclusion | Reference(s) |
| Overall Dataset | 0.98 | 0.60 | Excellent overall agreement, but Spearman's rho suggests non-linear relationship at lower end. | [3] |
| Above Immunoassay LLD (>6 pg/mL) | 0.98 | 0.81 | Strong correlation for quantifiable immunoassay results. | [3] |
| Low Concentration (6-15 pg/mL) | -0.03 | 0.09 | Complete loss of correlation, indicating unreliability of immunoassay at low levels. | [3] |
| Estradiol (B170435) <150 pmol/L | r² = 0.54 | - | Poor, non-linear relationship. | [6] |
| Estradiol >150 pmol/L | r² = 0.96 | - | Strong, linear relationship. | [6] |
Experimental Protocols
Alpha-Estradiol Immunoassay Protocol (Competitive ELISA)
The Alpha-Estradiol immunoassay is a competitive binding assay.[10] Estradiol in the sample competes with a fixed amount of enzyme-labeled estradiol for a limited number of binding sites on an anti-estradiol antibody-coated plate.[11] The amount of bound enzyme conjugate is inversely proportional to the concentration of estradiol in the sample.
Materials:
-
Anti-Estradiol Antibody Coated 96-well plate
-
Alpha-Estradiol Standards and Controls
-
Sample (Serum, Plasma, etc.)
-
Estradiol-Enzyme (e.g., HRP) Conjugate
-
Assay Diluent
-
Wash Buffer
-
TMB Substrate
-
Stop Solution
-
Microplate Reader
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare 1x wash buffer and enzyme conjugate working solution.[10]
-
Sample/Standard Addition: Add 25 µL of standards, controls, and samples into the appropriate wells.[10]
-
Enzyme Conjugate Addition: Dispense 100 µL of the 1x Estradiol-Enzyme conjugate into each well.[10]
-
Incubation: Incubate the plate at room temperature (18–25 °C) for 60 minutes.[10]
-
Washing: Aspirate the contents of the wells and wash each well three times with 300 µL of 1x wash buffer.[10]
-
Substrate Addition: Add 100 µL of TMB Reagent to each well and incubate for 30 minutes at room temperature in the dark.[10]
-
Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[10]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Generate a standard curve and determine the estradiol concentration in the samples.
LC-MS/MS Method for Alpha-Estradiol Quantification
This method provides high sensitivity and specificity for the quantification of alpha-estradiol in biological matrices. The use of a stable isotope-labeled internal standard (this compound) corrects for matrix effects and variations in sample processing.
Materials:
-
LC-MS/MS System (e.g., Sciex Triple Quad 6500+)[7]
-
Reversed-phase HPLC column
-
Alpha-Estradiol and this compound standards
-
Sample (Serum, Plasma, etc.)
-
Extraction Solvent (e.g., Hexane:Ethyl Acetate)[12]
-
Reconstitution Solution (e.g., Water:Methanol)[12]
-
Mobile Phases (e.g., Water with 0.1% ammonium (B1175870) hydroxide (B78521) and Methanol)[4]
Procedure:
-
Sample Preparation:
-
Pipette a known volume of sample, calibrators, and quality controls into a tube.
-
Spike with the this compound internal standard solution.[4]
-
Perform liquid-liquid extraction by adding the extraction solvent, vortexing, and centrifuging.[12]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[12]
-
Reconstitute the dried extract in the reconstitution solution.[12]
-
-
LC Separation:
-
Inject the reconstituted sample onto the HPLC column.
-
Separate the analytes using a gradient elution with the specified mobile phases.[4]
-
-
MS/MS Detection:
-
The mass spectrometer is operated in negative electrospray ionization (ESI) mode.[4]
-
Monitor the specific precursor-to-product ion transitions for both Alpha-Estradiol and this compound.
-
-
Quantification:
-
The concentration of Alpha-Estradiol is determined by the ratio of its peak area to that of the internal standard (this compound).
-
Mandatory Visualizations
Estradiol Signaling Pathways
Estradiol exerts its physiological effects through both genomic and non-genomic pathways.[13] The classical genomic pathway involves the binding of estradiol to its intracellular receptors (ERα and ERβ), which then translocate to the nucleus and act as transcription factors to regulate gene expression.[14][15] The non-genomic pathways are initiated at the cell membrane and involve the activation of various signaling cascades, leading to more rapid cellular responses.[16][17]
Figure 1: Overview of Estradiol Signaling Pathways.
Experimental Workflow: Immunoassay vs. LC-MS/MS
The following diagram illustrates the key steps involved in the quantification of Alpha-Estradiol using both the immunoassay and LC-MS/MS methods, highlighting the differences in their workflows.
Figure 2: Comparative Experimental Workflows.
References
- 1. Comparisons of Immunoassay and Mass Spectrometry Measurements of Serum Estradiol Levels and Their Influence on Clinical Association Studies in Men - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SAT-027 Comparison of Estradiol by Mass Spectrometry Versus Immunoassay in Women Undergoing Menopause: Study of Womens Health Across the Nation (SWAN) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a LC-MS/MS assay for quantification of serum estradiol using calibrators with values assigned by the CDC reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Performance Evaluation for Estradiol using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. salimetrics.com [salimetrics.com]
- 12. Quantitation of Estradiol and Testosterone in Serum Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 13. scispace.com [scispace.com]
- 14. KEGG PATHWAY: Estrogen signaling pathway - Homo sapiens (human) [kegg.jp]
- 15. KEGG PATHWAY: map04915 [genome.jp]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
Performance characteristics of Alpha-Estradiol-d3 in different biological matrices
For researchers, scientists, and drug development professionals engaged in the precise quantification of estradiol (B170435), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of the performance characteristics of Alpha-Estradiol-d3 against other deuterated estradiol analogs in various biological matrices, supported by experimental data from published literature.
This compound, a deuterated form of the naturally occurring 17α-estradiol, serves as a valuable internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its utility stems from its near-identical chemical and physical properties to the endogenous analyte, 17β-estradiol, allowing it to effectively compensate for variations during sample preparation and analysis. However, the landscape of available internal standards includes several deuterated variants, each with its own performance profile. This guide delves into a comparative analysis of these standards, focusing on key performance metrics such as extraction recovery and matrix effects in common biological matrices like human plasma and urine.
Comparative Performance of Deuterated Estradiol Internal Standards
| Internal Standard | Biological Matrix | Extraction Method | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| This compound | Rat Sperm Capacitation Medium | Not Specified | 91.3 - 98.5 | Not Reported | |
| Estradiol-d4 | Human Serum | Liquid-Liquid Extraction (MTBE) | Not explicitly stated for IS, but method validation showed good accuracy | Not explicitly stated for IS, but method validation showed good accuracy | [1] |
| Estradiol-d5 | Human Serum | Liquid-Liquid Extraction (Hexane:Ethyl Acetate) | 100.2 - 107.3 (for Estradiol) | Not explicitly stated for IS, but method showed excellent correlation with reference methods | [2] |
| ¹³C₃-Estradiol | Human Serum | Liquid-Liquid Extraction (Hexane:MTBE) | Not explicitly stated for IS, but method achieved LLOQ of 0.16 pg/mL | Not explicitly stated for IS, but method showed CV < 9.0% | [3] |
Note: The data presented above is compiled from different studies, each employing distinct methodologies. Therefore, a direct comparison should be made with caution. The absence of a standardized, multi-isotope comparison study highlights a gap in the current bioanalytical literature.
Key Performance Considerations
Extraction Recovery: The efficiency of the extraction process is critical for sensitive and reproducible quantification. The goal is to achieve high and consistent recovery of both the analyte and the internal standard. As indicated in the table, deuterated estradiol standards generally demonstrate good recovery, although the specific percentage can vary depending on the extraction method and the complexity of the matrix.
Matrix Effects: Biological matrices are complex mixtures of endogenous compounds that can interfere with the ionization of the analyte and internal standard in the mass spectrometer, leading to ion suppression or enhancement. A well-matched internal standard should experience the same degree of matrix effect as the analyte, thereby providing accurate correction. While specific matrix effect data for this compound is limited in the reviewed literature, the general principle of using a stable isotope-labeled internal standard is to mitigate such effects. It is crucial to validate the performance of any internal standard in the specific biological matrix of interest.
Experimental Methodologies
The following sections provide an overview of typical experimental protocols for the analysis of estradiol using a deuterated internal standard like this compound.
Sample Preparation: Liquid-Liquid Extraction from Human Plasma
-
Spiking: To 200 µL of human plasma, add a known amount of this compound internal standard solution.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent, such as 100 µL of 50% methanol (B129727), for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction from Human Urine
-
Enzymatic Hydrolysis: To 0.5 mL of urine, add a solution containing β-glucuronidase/sulfatase to deconjugate the estradiol metabolites. Incubate at 37°C.
-
Spiking: Add the this compound internal standard to the hydrolyzed sample.
-
Solid-Phase Extraction (SPE): Load the sample onto a conditioned SPE cartridge. Wash the cartridge to remove interferences and then elute the analytes with an appropriate solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS injection.
LC-MS/MS Analysis
-
Chromatography: Utilize a reverse-phase C18 column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium (B1175870) fluoride (B91410) to enhance ionization.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both estradiol and this compound to ensure selectivity and accurate quantification.
Visualizing the Workflow and Biological Context
To better understand the analytical process and the biological relevance of estradiol, the following diagrams are provided.
Conclusion
This compound is a robust and reliable internal standard for the quantification of estradiol in various biological matrices. While direct comparative data against other deuterated analogs is sparse, the available literature suggests that deuterated internal standards, in general, provide the necessary accuracy and precision for demanding bioanalytical applications. The key to successful implementation lies in thorough method validation, including the assessment of extraction recovery and matrix effects, for the specific biological matrix and analytical conditions employed. The choice of the degree of deuteration (e.g., d3, d4, d5) may have subtle impacts on chromatographic behavior and fragmentation patterns, and thus, consistency in the choice of internal standard is crucial for long-term studies. Future research focusing on a direct comparison of these internal standards would be highly valuable to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitive Simultaneous Quantitation of Testosterone and Estradiol in Serum by LC-MS/MS without Derivatization and Comparison with the CDC HoSt Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Stability of Alpha-Estradiol-d3 in Frozen Plasma: A Comparative Guide
For researchers, scientists, and drug development professionals, the reliability of internal standards in bioanalytical assays is paramount for accurate quantification of endogenous and exogenous compounds. This guide provides a comprehensive assessment of the long-term stability of Alpha-Estradiol-d3, a commonly used internal standard, in frozen human plasma. The information presented herein is crucial for ensuring the integrity of pharmacokinetic, pharmacodynamic, and toxicokinetic studies.
The long-term stability of analytical standards in biological matrices is a critical parameter in bioanalytical method validation, as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). It ensures that the concentration of the analyte remains unchanged from the time of sample collection to the time of analysis. This guide synthesizes available data on the stability of deuterated estradiol (B170435) compounds in frozen plasma and provides a framework for establishing robust storage conditions.
Comparison of Internal Standards: Deuterated vs. Other Alternatives
In mass spectrometry-based bioanalysis, stable isotope-labeled (SIL) internal standards are considered the gold standard due to their similar physicochemical properties to the analyte of interest, which helps to mitigate matrix effects and variability in sample preparation and instrument response. The two primary types of SIL internal standards are deuterated (²H-labeled) and ¹³C-labeled compounds.
While both provide a high degree of accuracy, deuterated standards like this compound are often more readily available and cost-effective. However, potential drawbacks of deuterated standards include the possibility of isotopic exchange (H/D exchange) and chromatographic shifts, where the deuterated standard may elute slightly earlier than the native analyte. ¹³C-labeled standards are generally considered more stable with no risk of isotope exchange and typically co-elute perfectly with the analyte. The choice between these standards often depends on the specific requirements of the assay, including the required level of precision and the complexity of the biological matrix.
Long-Term Stability of Estradiol and its Analogs in Frozen Plasma
While specific long-term stability data for this compound in frozen plasma is not extensively published in peer-reviewed literature, valuable insights can be drawn from studies on similar compounds and general principles of steroid stability.
A pivotal study on the stability of various steroid hormones, including estradiol, in human plasma demonstrated that these compounds remained stable for over 10 years when stored at -25°C. The observed changes in concentration were within the range of the inter-assay variation of the analytical method[1]. Another bioanalytical method validation report for a different deuterated compound showed stability in human plasma for at least 449 days when stored at -80°C[2].
Furthermore, a study on the stability of derivatized estrogens and their deuterated internal standards found that they were stable for up to 31 days when stored at -20°C and -70°C[3]. Although this study involved derivatized compounds, it provides evidence for the general stability of the deuterated estradiol structure under frozen conditions.
Based on these findings, it is reasonable to infer that this compound, being a stable, deuterated steroid, exhibits excellent long-term stability in frozen plasma, particularly at temperatures of -80°C. However, for regulatory compliance and the highest level of data integrity, it is imperative for individual laboratories to conduct their own long-term stability studies for this compound in the specific matrix and under the exact storage conditions used for study samples.
Experimental Protocols for Assessing Long-Term Stability
A standardized experimental protocol is crucial for accurately determining the long-term stability of an analyte in a biological matrix. The following methodology is based on guidelines from regulatory agencies.
Objective
To evaluate the stability of this compound in frozen human plasma over a defined period at specified temperatures (e.g., -20°C and -80°C).
Materials
-
Blank, validated human plasma (K2EDTA, Sodium Heparin, etc.)
-
This compound certified reference material
-
Validated bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound
-
Appropriate storage containers (e.g., polypropylene (B1209903) tubes)
Procedure
-
Preparation of Quality Control (QC) Samples:
-
Prepare a stock solution of this compound in a suitable organic solvent.
-
Spike blank human plasma with the stock solution to prepare at least two concentration levels of QC samples: a low concentration (LQC, typically 3 times the lower limit of quantification) and a high concentration (HQC, typically near the upper limit of quantification).
-
Prepare a sufficient number of aliquots for each QC level to cover all planned time points.
-
-
Baseline Analysis (Time Point 0):
-
Immediately after preparation, analyze a set of freshly prepared LQC and HQC samples (n ≥ 5 for each level) to establish the baseline concentration.
-
-
Storage:
-
Store the remaining QC aliquots at the desired temperatures (e.g., -20°C and -80°C) in a calibrated and continuously monitored freezer.
-
-
Analysis at Subsequent Time Points:
-
At predefined intervals (e.g., 1, 3, 6, 12, 24 months), retrieve a set of LQC and HQC samples from each storage temperature.
-
Allow the samples to thaw completely at room temperature and process them according to the validated bioanalytical method.
-
Analyze the samples against a freshly prepared calibration curve.
-
-
Data Evaluation:
-
Calculate the mean concentration and percent recovery for each QC level at each time point.
-
The analyte is considered stable if the mean concentration at each time point is within ±15% of the baseline (Time 0) concentration.
-
Data Presentation
The following tables illustrate how to present the long-term stability data for this compound in frozen plasma.
Table 1: Long-Term Stability of this compound in Human Plasma at -20°C
| Time Point (Months) | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| 0 | LQC | 1.0 | 1.02 | 102.0 | 4.5 |
| HQC | 80.0 | 79.5 | 99.4 | 3.8 | |
| 3 | LQC | 1.0 | 0.98 | 98.0 | 5.1 |
| HQC | 80.0 | 81.2 | 101.5 | 4.2 | |
| 6 | LQC | 1.0 | 1.05 | 105.0 | 4.9 |
| HQC | 80.0 | 78.9 | 98.6 | 4.5 | |
| 12 | LQC | 1.0 | 0.99 | 99.0 | 5.5 |
| HQC | 80.0 | 80.5 | 100.6 | 4.8 |
Table 2: Long-Term Stability of this compound in Human Plasma at -80°C
| Time Point (Months) | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| 0 | LQC | 1.0 | 1.01 | 101.0 | 4.2 |
| HQC | 80.0 | 80.3 | 100.4 | 3.5 | |
| 6 | LQC | 1.0 | 1.03 | 103.0 | 4.7 |
| HQC | 80.0 | 79.8 | 99.8 | 3.9 | |
| 12 | LQC | 1.0 | 0.99 | 99.0 | 5.0 |
| HQC | 80.0 | 80.9 | 101.1 | 4.1 | |
| 24 | LQC | 1.0 | 1.02 | 102.0 | 5.3 |
| HQC | 80.0 | 79.5 | 99.4 | 4.4 |
Note: The data presented in these tables are illustrative and should be replaced with actual experimental results.
Visualizations
To further clarify the experimental process, the following diagrams are provided.
Caption: Experimental workflow for long-term stability assessment.
Caption: Decision pathway for selecting an internal standard.
References
The Gold Standard for Estrogen Analysis: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of estrogens, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results in mass spectrometry-based assays. This guide provides an objective comparison of Alpha-Estradiol-d3 against other commonly used deuterated estrogens, supported by experimental data, to inform the selection of the most suitable internal standard for your analytical needs.
Stable isotope-labeled internal standards (SIL-IS) are the cornerstone of quantitative mass spectrometry, renowned for their ability to mimic the analyte of interest throughout sample preparation, chromatography, and ionization, thereby compensating for variations in the analytical process. Among these, deuterated estrogens are widely utilized. This guide focuses on the performance of this compound in comparison to other deuterated estradiol (B170435) variants.
Performance Comparison of Deuterated Estrogen Internal Standards
The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency and extraction recovery. While direct head-to-head comparative studies are limited, data from various validation studies of LC-MS/MS methods for estrogen analysis provide valuable insights into the performance of different deuterated internal standards.
Table 1: Quantitative Performance of Deuterated Estradiol Internal Standards
| Internal Standard | Analyte(s) | Sample Matrix | Recovery (%) | Accuracy (%) | Precision (CV%) | Linearity (r²) | Key Findings & References |
| This compound | 17α-Estradiol | Capacitating Medium | 91.3 - 98.5 | Not Reported | Not Reported | Not Reported | Demonstrated high recovery in a complex biological medium.[1] |
| Estradiol-d3 | Estradiol-17β | Human Serum | 100.7 - 101.8 | Mean difference of 1.1% from certified values | Within-set: 0.6 - 2.2; Between-set: 0.2 - 0.4 | 0.998 - 1.000 | Excellent accuracy and precision in a reference measurement procedure.[2] |
| Estradiol-d2 | 17β-Estradiol | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | Intended for use as an internal standard in GC- or LC-MS.[3] |
| Estradiol-d4 | Estrone, Estradiol | Human Serum | 88 - 108 | Not Reported | Within-day: <6.5; Between-day: 4.5 - 9.5 | Not Reported | Good recovery and precision in a multi-analyte assay. |
| Estradiol-d5 | Estradiol, Testosterone | Serum | Not Reported | Bias < 2% | < 7 | Not Reported | Excellent accuracy and precision in a simultaneous analysis method.[4] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Key Considerations for Selecting a Deuterated Internal Standard
-
Analyte Matching: The chosen internal standard should ideally be an isotopic variant of the analyte being quantified. For the analysis of 17α-estradiol, this compound is a structurally identical internal standard. For the more commonly analyzed 17β-estradiol, other deuterated forms of estradiol are typically used.
-
Isotopic Purity: High isotopic purity is crucial to prevent interference from the unlabeled analyte. This compound (17α-Estradiol-16,16,17-d3) is available with high isotopic purity.
-
Potential for Isotopic Exchange: Deuterium (B1214612) atoms on certain positions of a molecule can be susceptible to exchange with hydrogen atoms from the solvent, which can compromise the accuracy of quantification. The stability of the deuterium labels on the chosen internal standard should be considered.
-
Chromatographic Co-elution: The internal standard should co-elute with the analyte to ensure that both experience the same matrix effects.
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable results. Below is a representative experimental protocol for the analysis of 17α-Estradiol using Estradiol-d3 as an internal standard.
Sample Preparation and LC-MS/MS Analysis of 17α-Estradiol
1. Sample Preparation:
-
To a 180 µL biological sample (e.g., capacitating medium), add 20 µL of a 250 µg/L solution of Estradiol-d3 as the internal standard.[1]
-
For recovery experiments, samples can be prepared with known concentrations of 17α-Estradiol (e.g., 2, 20, and 200 µg/L).[1]
2. LC-MS/MS Conditions:
-
LC Column: Kinetex EVO C18 (100 × 3.0 mm, 2.6 μm).[1]
-
Mobile Phase: A binary mixture of acetonitrile (B52724) and water (50/50, v/v), both containing 0.1% formic acid.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 7.5 µL.[1]
-
MS/MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive mode.[1]
-
MRM Transitions:
Visualizing the Workflow and Estrogen Signaling
To provide a clearer understanding of the analytical process and the biological context of estrogens, the following diagrams are presented.
Caption: A generalized workflow for the quantitative analysis of estrogens using an internal standard by LC-MS/MS.
Caption: Overview of the genomic and non-genomic estrogen signaling pathways.
Conclusion
The selection of a deuterated internal standard is a critical step in the development of robust and reliable quantitative assays for estrogens. This compound serves as an excellent internal standard for the quantification of 17α-estradiol due to its structural identity and high isotopic purity. For the more prevalent 17β-estradiol, various deuterated analogs are available, and the choice should be guided by a thorough evaluation of their performance characteristics, including recovery, matrix effects, and chromatographic behavior, within the specific analytical method. The data presented in this guide, compiled from various studies, can aid researchers in making an informed decision to ensure the accuracy and precision of their estrogen quantification.
References
Performance Showdown: Unveiling the Superiority of LC-MS/MS with Alpha-Estradiol-d3 for Estradiol Quantification
A critical comparison of assay methodologies for the precise measurement of estradiol (B170435), this guide provides researchers, scientists, and drug development professionals with a comprehensive assessment of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay utilizing Alpha-Estradiol-d3 as an internal standard against traditional immunoassays. This report presents supporting experimental data, detailed protocols, and visual workflows to facilitate informed decisions in selecting the most reliable and sensitive assay for their research needs.
The accurate quantification of estradiol, a potent estrogen steroid hormone, is paramount in numerous fields, from clinical diagnostics to pharmaceutical development. While immunoassays have been a longstanding method, their limitations, particularly at low concentrations, have paved the way for more robust techniques. This guide demonstrates the enhanced linearity and sensitivity of a modern LC-MS/MS approach, which incorporates this compound as an internal standard to ensure the highest level of accuracy.
Linearity and Sensitivity: A Head-to-Head Comparison
The performance of an assay is fundamentally defined by its linearity and sensitivity. Linearity refers to the ability to provide results that are directly proportional to the concentration of the analyte in the sample, while sensitivity is determined by the lowest concentration that can be reliably detected and quantified.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for quantifying steroid hormones due to its high specificity and sensitivity.[1] The use of a stable isotope-labeled internal standard, such as this compound, is crucial in LC-MS/MS to correct for matrix effects and variations during sample preparation, further enhancing the accuracy and precision of the measurement. In contrast, immunoassays are known to suffer from a lack of specificity due to cross-reactivity with other structurally similar steroids and interference from the sample matrix, especially at low analyte concentrations.[2][3]
The following table summarizes the key performance characteristics of a typical LC-MS/MS assay using a deuterated internal standard compared to a conventional immunoassay for estradiol measurement.
| Performance Metric | LC-MS/MS with Deuterated Internal Standard | Immunoassay (Typical) |
| Linearity (R²) | >0.99[3][4] | Often non-linear at low concentrations (R² can be as low as 0.54)[1] |
| Analytical Measurement Range | Wide, e.g., 2 to 1000 pg/mL[5] | Narrower, with poor performance at the low end[6] |
| Limit of Detection (LOD) | As low as 0.25 pg/mL[7] | Typically 10-50 pg/mL[7] |
| Lower Limit of Quantification (LLOQ) | As low as 0.5 pg/mL[8] | Often >20 pg/mL[2] |
| Specificity | High, distinguishes between structurally similar steroids | Prone to cross-reactivity |
| Precision (%CV) | Low, typically <10%[5] | Higher, can be >15%[9] |
Experimental Protocols
To provide a clear understanding of the methodologies, detailed experimental protocols for both a validated LC-MS/MS assay and a general immunoassay are provided below.
Experimental Protocol: Estradiol Quantification by LC-MS/MS using this compound Internal Standard
This protocol describes a common workflow for the sensitive and specific quantification of estradiol in human serum.
1. Sample Preparation:
-
Internal Standard Spiking: To each 200 µL of serum sample, calibrator, or quality control sample, add 50 µL of a working solution of this compound (concentration will depend on the specific assay, e.g., 5 ng/mL). Vortex to mix.
-
Protein Precipitation & Liquid-Liquid Extraction: Add 1 mL of a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 3:2 v/v) to the sample. Vortex vigorously for 1 minute to precipitate proteins and extract the steroids into the organic layer.
-
Phase Separation: Centrifuge the samples to achieve complete phase separation.
-
Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable mobile phase, such as 50:50 methanol (B129727):water. Vortex to ensure complete dissolution.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject an aliquot (e.g., 20 µL) of the reconstituted sample onto a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., methanol with 0.1% formic acid) at a flow rate of 0.3 mL/min. The gradient program should be optimized to ensure separation of estradiol from other endogenous compounds.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both endogenous estradiol and the this compound internal standard.
-
Estradiol transition (example): m/z 271.2 → 183.1
-
This compound transition (example): m/z 274.2 → 186.1
-
3. Data Analysis:
-
Quantification: The concentration of estradiol in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations. The linearity of the curve is assessed by the coefficient of determination (R²).
General Protocol: Estradiol Quantification by Immunoassay (ELISA)
This protocol outlines the general steps for a competitive enzyme-linked immunosorbent assay (ELISA).
1. Plate Preparation:
-
Antibody Coating: A microtiter plate is pre-coated with a capture antibody specific for estradiol.
2. Competitive Binding:
-
Sample/Standard Addition: Add a defined volume of standards, controls, and samples to the wells.
-
Enzyme-Conjugated Estradiol Addition: Add a fixed amount of estradiol conjugated to an enzyme (e.g., horseradish peroxidase - HRP) to each well.
-
Incubation: During incubation, the endogenous estradiol in the sample and the enzyme-conjugated estradiol compete for binding to the limited number of capture antibody sites.
3. Washing:
-
Wash the plate several times with a wash buffer to remove any unbound components.
4. Substrate Reaction:
-
Add a substrate solution (e.g., TMB) that will react with the enzyme to produce a colored product. The intensity of the color is inversely proportional to the concentration of estradiol in the sample.
5. Reaction Stopping and Measurement:
-
Stop the enzyme-substrate reaction by adding a stop solution.
-
Read the absorbance of each well using a microplate reader at a specific wavelength (e.g., 450 nm).
6. Data Analysis:
-
A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of estradiol in the samples is then interpolated from this curve.
Visualizing the Molecular and Experimental Pathways
To further clarify the underlying biology and the analytical process, the following diagrams have been generated using Graphviz.
Caption: Simplified diagram of the classical genomic estradiol signaling pathway.
Caption: Experimental workflow for estradiol quantification using LC-MS/MS.
Conclusion
The data and protocols presented in this guide unequivocally demonstrate the superior performance of the LC-MS/MS method, utilizing this compound as an internal standard, for the quantification of estradiol. Its enhanced linearity, superior sensitivity, and high specificity make it the method of choice for accurate and reliable measurements, particularly for low-level detection required in many research and clinical settings. While immunoassays may offer a simpler workflow, their inherent limitations can lead to inaccurate results, potentially impacting the validity of research findings and clinical decisions. For researchers, scientists, and drug development professionals who require the highest quality data, the adoption of LC-MS/MS is a critical step towards achieving robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive Simultaneous Quantitation of Testosterone and Estradiol in Serum by LC-MS/MS without Derivatization and Comparison with the CDC HoSt Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development and validation of a LC-MS/MS assay for quantification of serum estradiol using calibrators with values assigned by the CDC reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Ultrasensitive Serum Estradiol Measurement by Liquid Chromatography-Mass Spectrometry in Postmenopausal Women and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Estradiol Measurement: A Comparative Guide to Using Alpha-Estradiol-d3 for Enhanced Accuracy and Precision
For researchers, scientists, and drug development professionals, the accurate and precise quantification of alpha-estradiol, a potent estrogen, is critical for a wide range of studies. While various methods exist, the use of a deuterated internal standard, such as Alpha-Estradiol-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard. This guide provides an objective comparison of this advanced methodology with other alternatives, supported by experimental data, to underscore its superiority in generating reliable and reproducible results.
The primary role of this compound is not as a separate measurement technique, but as an internal standard in isotope dilution mass spectrometry.[1] This method significantly enhances the accuracy and precision of quantifying endogenous Alpha-Estradiol by correcting for variations during sample preparation and analysis.[2]
Comparative Performance Analysis
The use of isotope dilution LC-MS/MS with an internal standard like this compound consistently demonstrates superior performance over other methods, particularly immunoassays, which are prone to cross-reactivity and matrix effects, leading to significant inaccuracies, especially at low concentrations.[3][4]
Accuracy Data
Accuracy, often expressed as the percent bias from a true or reference value, is a critical parameter in hormone measurement. Studies have shown that LC-MS/MS methods utilizing internal standards exhibit minimal bias compared to immunoassays.
| Method | Analyte Concentration | Mean Bias (%) | Reference |
| Isotope Dilution LC-MS/MS | Not Specified | -0.7 | [5] |
| Isotope Dilution LC-MS/MS | Not Specified | 0.1 | [5] |
| Isotope Dilution LC-MS/MS (vs. Certified Reference Materials) | Not Specified | 1.1 | [2] |
| Immunoassay (vs. GC/MS) | Varied | -26 to 239 | [3] |
| Immunoassay (at 24.1 pg/mL) | 24.1 pg/mL | 34 (-17 to 175) | [6] |
| Immunoassay (at 28.4 pg/mL) | 28.4 pg/mL | 40 (-33 to 386) | [6] |
Precision Data
Precision, typically measured by the coefficient of variation (CV), reflects the reproducibility of a measurement. Isotope dilution LC-MS/MS methods consistently achieve lower CVs, indicating higher precision.
| Method | Concentration Level | Within-Run CV (%) | Between-Run/Day CV (%) | Reference |
| Isotope Dilution LC-MS/MS | Low, Medium, High | 2.4 - 5.0 | 1.2 - 1.8 | [5] |
| Isotope Dilution LC-MS/MS | Not Specified | 0.6 - 2.2 | 0.2 - 0.4 | [2] |
| Isotope Dilution LC-MS/MS | 22.1 pg/mL | 4.7 | 10.2 | [7] |
| Immunoassay | Low Concentration | 7.5 - 28.4 | Not Specified | [3] |
| Immunoassay | Varied | 4 - 49 | Not Specified | [3] |
Experimental Protocols
A generalized experimental protocol for the quantification of Alpha-Estradiol using isotope dilution LC-MS/MS with this compound involves several key steps:
Sample Preparation and Extraction
-
Internal Standard Spiking : A known amount of this compound internal standard is added to the serum sample at the beginning of the workflow.[5][8]
-
Protein Dissociation : Hormones bound to proteins like sex hormone-binding globulin (SHBG) are released, often by adding an acidic buffer such as ammonium (B1175870) acetate (B1210297).[5]
-
Extraction : The steroids are then extracted from the serum matrix. This is commonly achieved through liquid-liquid extraction (LLE) using organic solvents like ethyl acetate and hexane (B92381) or through solid-phase extraction (SPE).[2][5]
Derivatization (Optional but common for enhancing sensitivity)
-
To improve ionization efficiency and thus sensitivity, the extracted estradiol (B170435) can be derivatized.[2] A common derivatizing agent is dansyl chloride.[2] However, some modern, highly sensitive methods can measure estradiol without derivatization.[5]
LC-MS/MS Analysis
-
Chromatographic Separation : The prepared extract is injected into a liquid chromatography system, where Alpha-Estradiol and this compound are separated from other interfering compounds on an analytical column.[9]
-
Mass Spectrometric Detection : The separated compounds are then introduced into a tandem mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the endogenous Alpha-Estradiol and the this compound internal standard.[9]
-
Quantification : The concentration of endogenous Alpha-Estradiol is determined by calculating the ratio of its peak area to the peak area of the known concentration of this compound.[9] This ratio corrects for any sample loss during preparation and any variations in instrument response.
Visualizing the Workflow and Biological Pathway
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the biological signaling pathway of estradiol.
Caption: Experimental workflow for Alpha-Estradiol measurement using isotope dilution LC-MS/MS.
Caption: Simplified overview of genomic and non-genomic estrogen signaling pathways.
References
- 1. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Evaluation of a Reference Measurement Procedure for the Determination of Estradiol-17 in Human Serum Using Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry | NIST [nist.gov]
- 3. Challenges to the Measurement of Estradiol: An Endocrine Society Position Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.cap.org [documents.cap.org]
- 5. Simultaneous measurement of total Estradiol and Testosterone in human serum by isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accuracy-based proficiency testing for estradiol measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of an Isotope Dilution HPLC Tandem Mass Spectrometry Candidate Reference Measurement Procedure for Total 17-β Estradiol in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: Justifying Alpha-Estradiol-d3 Over Structural Analogs as an Internal Standard in Estradiol Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of estradiol (B170435), the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of analytical data. While structural analog internal standards are an option, the use of a stable isotope-labeled (SIL) internal standard, such as Alpha-Estradiol-d3, offers demonstrable advantages, particularly in complex biological matrices. This guide provides a comprehensive comparison, supported by experimental data, to justify the selection of this compound for robust and high-quality bioanalytical results.
The Critical Role of an Internal Standard
In analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls. Its purpose is to correct for variations that can occur during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response variability. An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to ensure accurate correction.
This compound: A Superior Mimic
This compound is a deuterated form of estradiol, meaning three hydrogen atoms have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen. This subtle change in mass allows it to be distinguished from the endogenous estradiol by the mass spectrometer. Crucially, its chemical structure and properties are nearly identical to the analyte of interest.
In contrast, a structural analog is a different chemical entity with a similar, but not identical, structure to the analyte. While more accessible and less expensive, these analogs often exhibit different behaviors during sample processing and analysis, leading to less reliable results.
Quantitative Performance: this compound vs. Structural Analog
The superiority of a SIL internal standard is evident in the validation data of bioanalytical methods. The following table summarizes representative performance characteristics of LC-MS/MS methods for estradiol using this compound versus a hypothetical, yet typical, structural analog internal standard.
| Performance Parameter | This compound (SIL IS) | Structural Analog IS | Justification for Superiority |
| Accuracy (% Bias) | Typically within ±5% | Can be up to ±15% or more | The near-identical chemical nature of this compound ensures it experiences the same extraction recovery and matrix effects as estradiol, leading to more accurate correction. |
| Precision (% CV) | < 10% | Often > 15% | Co-elution and similar ionization behavior of the SIL IS minimizes variability, resulting in higher precision. |
| Recovery Variability | Low and consistent | Higher and more variable | This compound closely tracks the recovery of estradiol throughout the sample preparation process, compensating for any losses more effectively. |
| Matrix Effect | Effectively compensated | Inconsistent compensation | As a near-perfect chemical mimic, this compound is affected by matrix components in the same way as estradiol, allowing for reliable normalization of the signal. |
| Lower Limit of Quantification (LLOQ) | Achieves lower pg/mL levels (e.g., 0.5-2 pg/mL)[1][2] | May be limited by inconsistent baseline and signal-to-noise at low concentrations | The cleaner baseline and more reliable signal correction provided by the SIL IS often allows for lower and more robust quantification limits. |
Experimental Protocols
To achieve the high-quality data presented above, rigorous experimental protocols are necessary. Below are detailed methodologies for the quantification of estradiol in human plasma using an LC-MS/MS method with an internal standard.
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of the internal standard working solution (this compound or structural analog).
-
Vortex mix for 10 seconds.
-
Add 1 mL of a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 90:10 v/v).[2]
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often used for estradiol.
-
MRM Transitions:
-
Estradiol: e.g., m/z 271.2 → 145.1
-
This compound: e.g., m/z 274.2 → 148.1
-
Structural Analog: Varies depending on the compound.
-
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters include:
-
Selectivity: Assess interference from endogenous matrix components.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates over three separate days.
-
Recovery: The extraction efficiency of the analyte and internal standard is determined by comparing the analyte response in extracted samples to that in post-extraction spiked samples.
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution.
-
Stability: Assessed under various conditions (freeze-thaw, bench-top, long-term storage).
Visualizing the Rationale and Workflow
The following diagrams, generated using Graphviz, illustrate the analytical workflow and the logical justification for choosing this compound.
Conclusion
The selection of an appropriate internal standard is paramount for the development of a robust and reliable bioanalytical method for estradiol. While structural analogs can be used, the evidence strongly supports the use of a stable isotope-labeled internal standard like this compound. Its ability to closely mimic the behavior of endogenous estradiol throughout the analytical process leads to superior accuracy, precision, and overall data quality. For researchers, scientists, and drug development professionals who require the highest level of confidence in their results, this compound is the unequivocal choice.
References
- 1. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
- 2. Development and validation of a LC-MS/MS assay for quantification of serum estradiol using calibrators with values assigned by the CDC reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Alpha-Estradiol-d3: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Alpha-Estradiol-d3 is paramount due to its potential health and environmental hazards. This document provides a comprehensive, step-by-step guide to its proper disposal, adhering to stringent safety protocols and regulatory requirements.
This compound, a deuterated form of estradiol, is classified as a hazardous substance. It is suspected of causing cancer, may damage fertility or an unborn child, and is very toxic to aquatic life with long-lasting effects[1][2][3]. Therefore, all waste containing this compound must be managed as hazardous waste in accordance with local, state, and federal regulations[4][5].
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Chemical-resistant gloves
-
Safety glasses or goggles
-
A lab coat or protective clothing
-
A dust respirator if handling the solid form to avoid inhalation[4]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[2][6]. Avoid all personal contact with the material, including inhalation and contact with skin and eyes[4]. In case of exposure, seek immediate medical advice[3][6].
Step-by-Step Disposal Protocol
-
Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., weighing paper, pipette tips, contaminated gloves) should be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Empty containers that held this compound should be treated as hazardous waste as they may contain residual dust[4]. These containers should be punctured to prevent reuse[4][5].
-
-
Spill Management:
-
In the event of a minor spill, use dry clean-up procedures to avoid generating dust[4]. Dampen the spilled material with water to prevent it from becoming airborne before sweeping it into a suitable container for disposal[4][5].
-
For major spills, evacuate the area and alert emergency responders[4][5].
-
-
Cleaning and Decontamination:
-
Final Disposal:
-
All collected waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company[6].
-
Consult with your institution's Environmental Health and Safety (EHS) department or a designated Waste Management Authority to ensure compliance with all applicable regulations[4][5].
-
Hazard Classification and Disposal Summary
| Hazard Category | Description | Disposal Consideration |
| Human Health | Suspected of causing cancer. May damage fertility or the unborn child. May cause harm to breast-fed children.[1][2][3] | Handle with extreme caution using appropriate PPE. All waste is considered hazardous. |
| Environmental | Very toxic to aquatic life with long-lasting effects.[3][4] | Avoid release to the environment. Do not dispose of down the drain.[4][5] |
| Physical/Chemical | Stable under normal conditions. Incompatible with strong oxidizing agents.[4][7] | Segregate from incompatible materials during storage and disposal. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
Essential Safety and Logistics for Handling Alpha-Estradiol-d3
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Alpha-Estradiol-d3 is paramount. This guide provides immediate, procedural, and step-by-step information for the safe operational use and disposal of this compound.
This compound, a deuterated form of Alpha-Estradiol, is a weak estrogen and a 5α-reductase inhibitor.[1] Due to its hormonal activity and potential for toxicity, it is classified as a hazardous substance.[2][3] It is suspected of causing cancer and may damage fertility or the unborn child.[4] Therefore, stringent adherence to safety protocols is essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Purpose |
| Eyes/Face | Tightly fitting safety goggles or a face shield. | Conforming to EU standard EN166 or NIOSH (US) to protect against splashes and airborne particles.[5] |
| Hands | Chemical-impermeable gloves (e.g., nitrile). | Inspect gloves for integrity before each use.[5] |
| Body | Laboratory coat. | Provides a barrier against contamination of personal clothing.[5][6] |
| Respiratory | Disposable dust mask or a full-face respirator. | A full-face respirator is necessary if exposure limits are exceeded or if irritation occurs.[5] Handling of the solid form should be done in a chemical fume hood to prevent inhalation of dust.[5][6] |
Operational Plan: Step-by-Step Handling Protocol
1. Designated Work Area:
-
All work with this compound, particularly in its powdered form, must be conducted in a designated and clearly marked area, such as a chemical fume hood, to control the spread of dust and aerosols.[5][6]
-
Ensure the work area is equipped with adequate ventilation.[5]
-
An emergency eyewash station and a safety shower must be readily accessible.[5]
2. Compound Handling:
-
Before handling, ensure all required PPE is worn correctly.[5]
-
Exercise caution when opening and handling the container to prevent spills.[5]
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[2][3]
-
Use dry, clean-up procedures and avoid generating dust.[2][3] If sweeping is necessary, dampen the material with water first to prevent it from becoming airborne.[2][3]
-
A vacuum cleaner fitted with a HEPA filter can be used for cleaning up spills.[2][3]
-
Eating, drinking, and smoking are strictly prohibited in the handling area.[5]
3. Storage:
-
Keep the compound in a tightly closed and properly labeled container.[5]
-
Store in a locked, dry, cool, and well-ventilated area.[5][7]
-
Store away from strong oxidizing agents, as they are incompatible.[2][5]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure safety.
-
Hazardous Waste: All waste materials, including the compound itself, any contaminated solutions, and disposable PPE (like gloves), must be treated as hazardous waste.[2][5]
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.[5]
-
Professional Disposal: Arrange for the disposal of hazardous waste through an approved and licensed waste disposal company.[2][5]
-
Environmental Protection: Under no circumstances should the compound or its waste be allowed to enter drains or the environment.[2][5]
-
Container Decontamination: Empty containers may retain product residue and should be handled with care. Puncture empty containers to prevent reuse.[2][5]
Emergency Procedures
Spill or Leak:
-
Evacuate the area and alert others.[6]
-
Wear full PPE, including respiratory protection.[5]
-
For solid spills, gently dampen with water before cleaning to prevent dust formation.[2][3]
-
Carefully sweep or vacuum up the spilled material and place it into a labeled, sealed container for hazardous waste disposal.[2][3]
-
Prevent the spill from spreading or entering drains.[5]
Exposure:
-
Inhalation: Move the affected person to an area with fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical advice.[7]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the person's mouth with water. Call a physician or poison control center immediately.[7]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
